2-Phenylbutanal
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenylbutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-2-9(8-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBSCKQIZZVKMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00284500 | |
| Record name | 2-Phenylbutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00284500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2439-43-2 | |
| Record name | NSC37492 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37492 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenylbutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00284500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylbutanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A-Technical Guide on the Synthesis of 2-Phenylbutanal from Benzaldehyde and Propanal
Executive Summary
This document provides a detailed technical guide for the synthesis of 2-phenylbutanal from benzaldehyde and propanal. The synthesis is a two-step process commencing with a base-catalyzed crossed-aldol (Claisen-Schmidt) condensation to form the α,β-unsaturated aldehyde intermediate, 2-phenyl-2-butenal. This is followed by a selective catalytic hydrogenation of the carbon-carbon double bond to yield the final product, this compound. This guide outlines the underlying chemical principles, provides detailed experimental protocols, and presents quantitative data in a structured format. Diagrams illustrating the reaction mechanism and experimental workflow are included to enhance comprehension.
Introduction
The synthesis of α-aryl substituted aldehydes such as this compound is of significant interest in the fine chemical industry, particularly for the production of fragrances, pharmaceuticals, and other high-value organic compounds. The target molecule, this compound, serves as a versatile chiral intermediate in organic synthesis. A common and logical synthetic route from benzaldehyde and propanal involves a crossed-aldol condensation followed by a selective reduction.
A primary challenge in crossed-aldol reactions between two different enolizable aldehydes is the potential for multiple products due to self-condensation and ambiguity in which aldehyde acts as the nucleophile versus the electrophile.[1][2] This protocol circumvents this issue by using benzaldehyde, which lacks α-hydrogens and therefore cannot form an enolate, restricting it to the role of the electrophile.[1][2] Propanal, possessing α-hydrogens, serves as the enolate precursor. Subsequent selective hydrogenation of the resulting α,β-unsaturated aldehyde is critical to avoid over-reduction of the aldehyde functional group to an alcohol.[3][4]
Overall Synthesis Pathway
The synthesis of this compound is achieved in two primary stages:
-
Step 1: Crossed-Aldol Condensation: Benzaldehyde reacts with propanal under basic conditions to form 2-phenyl-2-butenal.
-
Step 2: Selective Hydrogenation: The carbon-carbon double bond of 2-phenyl-2-butenal is selectively reduced to yield this compound.
Reaction Mechanisms and Diagrams
Step 1: Base-Catalyzed Crossed-Aldol Condensation
The reaction proceeds via a Claisen-Schmidt condensation mechanism. A base, such as sodium hydroxide, abstracts an acidic α-hydrogen from propanal to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. The resulting alkoxide intermediate is protonated to form a β-hydroxy aldehyde, which readily undergoes base-catalyzed dehydration to yield the conjugated and more stable product, 2-phenyl-2-butenal.
Experimental Protocols
Step 1: Synthesis of 2-Phenyl-2-butenal
This protocol is adapted from analogous Claisen-Schmidt condensations.[5][6]
Materials and Reagents:
-
Benzaldehyde
-
Propanal
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Diethyl ether
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Distilled water
Procedure:
-
Prepare a solution of sodium hydroxide (e.g., 10 g) in water (e.g., 100 mL) and cool to room temperature. Add ethanol (e.g., 80 mL).
-
In a round-bottom flask equipped with a magnetic stirrer, combine benzaldehyde (1.0 equivalent) and the aqueous ethanolic NaOH solution.
-
Cool the mixture in an ice bath to approximately 15-20°C.
-
Slowly add propanal (1.1 equivalents) dropwise to the stirred solution over 30 minutes, ensuring the temperature does not exceed 25°C. A low concentration of propanal at any given time minimizes its self-condensation.[1]
-
After the addition is complete, continue stirring at room temperature for 2-3 hours. The formation of a yellow oil or precipitate indicates product formation.
-
Transfer the reaction mixture to a separatory funnel. Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (2 x 50 mL) and saturated sodium bicarbonate solution (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure 2-phenyl-2-butenal.
Step 2: Synthesis of this compound
This protocol for selective hydrogenation is based on established methods for reducing the C=C bond of α,β-unsaturated aldehydes while preserving the aldehyde group.[7]
Materials and Reagents:
-
2-Phenyl-2-butenal (from Step 1)
-
Palladium on activated carbon (5% Pd/C)
-
Ethyl acetate (or a suitable solvent like DCM)[7]
-
Hydrogen gas (H₂)
Procedure:
-
Set up a hydrogenation apparatus (e.g., a Parr hydrogenator or a flask with a balloon of H₂).
-
Dissolve 2-phenyl-2-butenal (1.0 equivalent) in ethyl acetate in the reaction vessel.
-
Carefully add the 5% Pd/C catalyst (typically 1-5 mol% of the substrate).
-
Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm). For laboratory scale, a balloon filled with H₂ is often sufficient.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS to observe the disappearance of the starting material.
-
Once the reaction is complete (typically 4-12 hours), carefully vent the hydrogen gas and purge the system again with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethyl acetate.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be purified by vacuum distillation if necessary.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Benzaldehyde | 106.12 | 178.1 | 1.044 |
| Propanal | 58.08 | 48.0 | 0.807 |
| 2-Phenyl-2-butenal | 146.19 | 248-250 | ~1.02 |
| This compound | 148.20 | 216-218 | 0.987 |
Data sourced from PubChem CID: 240, 527, 20446, 235759[8][9][10]
Table 2: Typical Reaction Conditions and Yields
| Step | Key Parameters | Typical Values | Expected Yield |
| 1. Aldol Condensation | Catalyst | NaOH (aqueous ethanol) | 50-70% |
| Temperature | 15-25°C | ||
| Reaction Time | 2-3 hours | ||
| 2. Hydrogenation | Catalyst | 5% Pd/C | >90% |
| H₂ Pressure | 1-4 atm | ||
| Solvent | Ethyl Acetate / DCM | ||
| Temperature | Room Temperature |
Note: Yields are illustrative and can vary based on specific experimental conditions and purification efficiency. Aldol condensation yields can be limited by side reactions like the self-condensation of propanal.[5]
Experimental Workflow Visualization
The following diagram illustrates the overall workflow from starting materials to the final purified product.
Conclusion
The two-step synthesis of this compound from benzaldehyde and propanal is a robust and well-established method in organic chemistry. By carefully controlling the reaction conditions, particularly during the crossed-aldol condensation to minimize self-condensation of propanal, and by employing a selective hydrogenation catalyst, the target molecule can be synthesized in good overall yield. The protocols and data provided in this guide offer a comprehensive framework for researchers and professionals in the field of chemical synthesis and drug development.
References
- 1. Crossed Aldol And Directed Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 2. youtube.com [youtube.com]
- 3. pure.qub.ac.uk [pure.qub.ac.uk]
- 4. Thermodynamics Evaluation of Selective Hydride Reduction for α,β-Unsaturated Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | C10H12O | CID 235759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzaldehyde;propanal | C10H12O2 | CID 20345233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Phenyl-2-butenal | C10H10O | CID 20446 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Phenylbutanal: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthesis of 2-Phenylbutanal, a key intermediate in various organic syntheses. The information is curated to support research and development activities in the pharmaceutical and chemical industries.
Core Chemical Properties
This compound, also known as α-ethyl-benzeneacetaldehyde, is an aromatic aldehyde with the chemical formula C₁₀H₁₂O.[1][2][3] Its chemical structure consists of a phenyl group and an ethyl group attached to the alpha-carbon of an acetaldehyde moiety. This structure gives rise to its characteristic chemical properties and reactivity.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some physical properties, such as boiling and melting points, can be influenced by pressure and purity. The data presented here is a consolidation of available information.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂O | [1][2][3] |
| Molecular Weight | 148.20 g/mol | [1][3] |
| CAS Number | 2439-43-2 | [1][3][4] |
| IUPAC Name | This compound | [3][4] |
| Boiling Point | 253.00 °C at 760.00 mm Hg (for 2-methyl-4-phenyl butanal, an isomer) | [5][6] |
| Density | Data for isomers suggest a density around 0.97 g/mL | [7] |
| Water Solubility | Predicted to be low (0.35 g/L for the related 2-phenyl-2-butenal) | [8] |
| logP (o/w) | 2.2 (Predicted) | [2][3] |
Chemical Reactivity
The reactivity of this compound is primarily dictated by the aldehyde functional group and the presence of an alpha-hydrogen, making it susceptible to a variety of chemical transformations.
Oxidation
This compound can be readily oxidized to its corresponding carboxylic acid, 2-phenylbutanoic acid. This transformation is a common reaction for aldehydes and can be achieved using various oxidizing agents.[4]
Reduction
The aldehyde functional group of this compound can be reduced to a primary alcohol, yielding 2-phenylbutanol.[4] This is a fundamental transformation in organic synthesis, often accomplished using hydride-reducing agents.[4]
The primary reactions of this compound are summarized in the diagram below:
Caption: Core reactivity pathways of this compound.
Experimental Protocols
Detailed methodologies for the synthesis of this compound are crucial for its application in research and development. Two common synthetic routes are outlined below.
Synthesis of this compound via Oxidation of 2-Phenylbutanol
A mild and selective method for the synthesis of this compound is the oxidation of 2-phenylbutanol.[4] The Swern oxidation is a well-established protocol that avoids the use of heavy metals.
Experimental Workflow: Swern Oxidation
References
- 1. scbt.com [scbt.com]
- 2. PubChemLite - this compound (C10H12O) [pubchemlite.lcsb.uni.lu]
- 3. This compound | C10H12O | CID 235759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 2439-43-2 | Benchchem [benchchem.com]
- 5. parchem.com [parchem.com]
- 6. 2-methyl-4-phenyl butanal, 40654-82-8 [thegoodscentscompany.com]
- 7. 2-PHENYL-2-BUTANOL CAS#: 1565-75-9 [m.chemicalbook.com]
- 8. Showing Compound 2-Phenyl-2-butenal (FDB008257) - FooDB [foodb.ca]
Spectroscopic Profile of 2-Phenylbutanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 2-Phenylbutanal (CAS No: 2439-43-2), a key organic compound. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols typically employed for their acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and industrial applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are presented below.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 9.7 | s | 1H | - | Aldehydic proton (-CHO) |
| 7.4–7.2 | m | 5H | - | Aromatic protons (C₆H₅) |
| 3.44–3.38 | m | 1H | - | Methine proton (-CH) |
| 2.19–2.05 | dt | 1H | 14.3, 7.0 | Methylene proton (-CH₂) |
| 1.84–1.69 | dt | 1H | 14.0, 7.1 | Methylene proton (-CH₂) |
| 0.91 | t | 3H | 7.4 | Methyl protons (-CH₃) |
Data sourced from a study published in the Journal of Medicinal Chemistry.[1]
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.
| Chemical Shift (δ) ppm | Assignment |
| ~200 | Aldehydic Carbonyl (C=O) |
| ~138 | Aromatic C (quaternary) |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~127 | Aromatic CH |
| ~55 | Methine Carbon (-CH) |
| ~25 | Methylene Carbon (-CH₂) |
| ~12 | Methyl Carbon (-CH₃) |
Note: The provided ¹³C NMR data is predicted based on typical chemical shift values for the functional groups present in this compound, as experimental data was not available in the searched literature.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080-3030 | Medium | Aromatic C-H Stretch |
| ~2970-2870 | Medium | Aliphatic C-H Stretch |
| ~2720 and ~2820 | Weak | Aldehyde C-H Stretch (Fermi doublet) |
| ~1725 | Strong | Carbonyl (C=O) Stretch of Aldehyde |
| ~1600, ~1495, ~1450 | Medium-Weak | Aromatic C=C Bending |
| ~750 and ~700 | Strong | Monosubstituted Benzene Ring Bending |
Note: The provided IR data is based on characteristic absorption frequencies for the functional groups in this compound, as a detailed experimental peak table was not available in the searched literature.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The data provides information about the molecular weight and fragmentation pattern of the compound.
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |
| 148 | Moderate | [M]⁺ (Molecular Ion) |
| 119 | High | [M - CHO]⁺ |
| 91 | Base Peak | [C₇H₇]⁺ (Tropylium ion) |
| 108 | - | - |
Data partially sourced from PubChem, with m/z 91 identified as the top peak.[1]
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of a liquid organic compound such as this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: A small amount of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-1.0 mL) in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is typically operated at a frequency of 300-600 MHz. For ¹³C NMR, a frequency of 75-150 MHz is common. A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded.
-
Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal. Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative number of protons.
FT-IR Spectroscopy Protocol
-
Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Background Spectrum: A background spectrum of the clean, empty salt plates is recorded. This is to subtract any signals from the atmosphere (e.g., CO₂, H₂O) and the plates themselves.
-
Sample Spectrum: The salt plates with the sample are placed in the spectrometer's sample holder. The infrared beam is passed through the sample, and the transmitted radiation is measured by a detector.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
GC-MS Protocol
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Gas Chromatography (GC): A small volume of the sample solution (typically 1 µL) is injected into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.
-
Mass Spectrometry (MS): As each component elutes from the GC column, it enters the mass spectrometer. The molecules are ionized, typically by electron impact (EI), which causes them to fragment. The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio.
-
Data Analysis: A mass spectrum is generated for each component, showing the relative abundance of the different fragment ions. The retention time from the GC and the fragmentation pattern from the MS are used to identify the compound.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
2-Phenylbutanal: A Technical Safety and Handling Guide
CAS Number: 2439-43-2
This technical guide provides a comprehensive overview of the safety and handling information for 2-Phenylbutanal, intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 2439-43-2 | [1] |
| Molecular Formula | C₁₀H₁₂O | [1] |
| Molecular Weight | 148.20 g/mol | [1] |
| Appearance | Not explicitly stated in search results. | |
| Boiling Point | Not explicitly stated in search results. | |
| Melting Point | Not explicitly stated in search results. | |
| Solubility | Not explicitly stated in search results. |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following table summarizes its GHS classification.
| Hazard Class | Category | GHS Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity (Oral) | 5 | H303: May be harmful if swallowed | Irritant | Warning |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Irritant | Warning |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | Irritant | Warning |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Irritant | Warning |
Source:[1]
GHS Hazard Pictograms
Caption: GHS pictogram for "Irritant".
Precautionary Statements
The following precautionary statements are associated with the handling of this compound:
| Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
| P362+P364 | Take off contaminated clothing and wash it before reuse. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Source:[1]
Toxicological Information
Experimental Protocols for Hazard Assessment
While specific experimental studies on this compound were not identified, the following are summaries of standard OECD guidelines for assessing the types of hazards associated with this chemical.
Skin Irritation Testing (Adapted from OECD Guideline 439: In Vitro Skin Irritation)
This test method uses a reconstituted human epidermis (RhE) model to assess the potential of a substance to cause skin irritation.
-
Principle: The test substance is applied topically to the RhE tissue. Cell viability is measured after a defined exposure and post-exposure incubation period. A reduction in cell viability below a certain threshold indicates that the substance is an irritant.
-
Methodology:
-
Tissue Preparation: Reconstituted human epidermis tissue cultures are received and pre-incubated.
-
Test Substance Application: A small amount of the test substance (liquid or solid) is applied uniformly to the surface of the tissue.
-
Exposure and Incubation: The tissues are exposed to the substance for a specified period (e.g., 60 minutes) at 37°C.
-
Rinsing: The test substance is removed by rinsing with a buffered saline solution.
-
Post-Incubation: The tissues are incubated for a further period (e.g., 42 hours) in fresh medium.
-
Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT assay. The amount of formazan produced is proportional to the number of viable cells.
-
Data Analysis: The percentage of viable cells in the treated tissues is compared to that of negative controls. A viability of ≤ 50% is typically classified as irritant.
-
Eye Irritation Testing (Adapted from OECD Guideline 492: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method)
This in vitro method utilizes a reconstituted human cornea-like epithelium (RhCE) model to identify chemicals that can cause serious eye damage or irritation.
-
Principle: The test chemical is applied to the surface of the RhCE tissue. The endpoint evaluated is cell viability, measured by the MTT assay.
-
Methodology:
-
Tissue Preparation: RhCE tissue models are received and equilibrated.
-
Test Substance Application: The test substance is applied to the apical surface of the corneal tissue.
-
Exposure: Tissues are exposed for a defined period (e.g., 30 minutes).
-
Rinsing: The substance is thoroughly rinsed from the tissue surface.
-
Post-Incubation: Tissues are transferred to fresh medium and incubated for a post-exposure period.
-
MTT Assay: The viability of the corneal cells is assessed by their ability to reduce MTT to a blue formazan salt.
-
Data Interpretation: The reduction in cell viability compared to negative controls is used to classify the eye irritation potential of the substance.
-
Logical Workflow for Chemical Safety Assessment
The following diagram illustrates a general workflow for assessing the safety of a chemical like this compound.
Caption: A logical workflow for chemical safety assessment.
Handling and Storage
-
Handling: Use only in a well-ventilated area. Avoid breathing vapors or mist. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
First-Aid Measures
-
If Swallowed: Call a poison control center or doctor immediately for treatment advice. Have the person sip a glass of water if able to swallow. Do not induce vomiting unless told to do so by a poison control center or doctor.
-
If on Skin: Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes. Call a poison control center or doctor for treatment advice.
-
If Inhaled: Move the person to fresh air. If the person is not breathing, call 911 or an ambulance, then give artificial respiration, preferably mouth-to-mouth if possible. Call a poison control center or doctor for further treatment advice.
-
If in Eyes: Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing the eye. Call a poison control center or doctor for treatment advice.
Disposal Considerations
Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not allow to enter drains or waterways.
Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Users should always consult the SDS for the most current and complete safety information before handling this chemical.
References
Technical Guide: Physical Properties of 2-Phenylbutanal
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical properties of 2-Phenylbutanal (CAS No. 2439-43-2). The information herein is intended to support research, development, and quality control activities involving this compound.
Core Physical Properties
Quantitative Data Summary
The following table summarizes the key physical properties of this compound. It is important to note that where experimental data is unavailable, computed values are provided and clearly indicated.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O | PubChem[1] |
| Molecular Weight | 148.20 g/mol | PubChem[1] |
| Boiling Point | No data available | - |
| Melting Point | No data available | - |
| Density | No data available | - |
| Refractive Index | No data available | - |
| XLogP3 (Predicted) | 2.2 | PubChem[1] |
| CAS Number | 2439-43-2 | PubChem[1] |
Experimental Protocols
The following sections detail standardized experimental methodologies for the determination of key physical properties of liquid aldehydes like this compound. These protocols are based on established laboratory practices.
Determination of Boiling Point (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The capillary method is a common microscale technique for this determination.
Materials:
-
Thiele tube or oil bath
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Sample of this compound
Procedure:
-
A small amount of this compound is placed in the small test tube.
-
The capillary tube is inverted and placed into the test tube with the sealed end uppermost.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a Thiele tube or oil bath.
-
Heat is applied gently and evenly.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat is removed, and the liquid is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Determination of Density
Density is the mass per unit volume of a substance. For a liquid like this compound, it can be determined using a graduated cylinder and an analytical balance.
Materials:
-
Graduated cylinder (e.g., 10 mL or 25 mL)
-
Analytical balance
-
Sample of this compound
Procedure:
-
The mass of a clean, dry graduated cylinder is measured and recorded.
-
A known volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.
-
The mass of the graduated cylinder containing the sample is measured and recorded.
-
The mass of the this compound is calculated by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the sample.
-
The density is calculated by dividing the mass of the sample by its volume (Density = Mass / Volume).
Determination of Refractive Index
The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and can be used to identify and assess the purity of a liquid. An Abbe refractometer is commonly used for this measurement.
Materials:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper or pipette
-
Sample of this compound
-
Solvent for cleaning (e.g., acetone or ethanol)
-
Lens paper
Procedure:
-
The refractometer is calibrated using a standard of known refractive index.
-
The prisms of the refractometer are cleaned with a suitable solvent and lens paper.
-
A few drops of this compound are placed on the surface of the prism using a dropper.
-
The prisms are closed and the light source is adjusted.
-
The instrument is adjusted until the field of view shows a distinct light and dark region. The dividing line is brought into sharp focus.
-
The refractive index is read from the instrument's scale. The temperature of the measurement should also be recorded, as refractive index is temperature-dependent.
Synthesis Workflow
A common synthetic route to this compound is the oxidation of the corresponding primary alcohol, 2-phenylbutanol. This reaction is a fundamental transformation in organic chemistry.
Caption: Synthesis of this compound from 2-Phenylbutanol via oxidation.
References
Stability and Storage Conditions of 2-Phenylbutanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2-Phenylbutanal. Due to its aldehyde functional group, this compound is susceptible to degradation, which can impact its purity, efficacy, and safety in research and pharmaceutical applications. Understanding the factors that influence its stability is critical for maintaining the integrity of the compound.
Core Stability Profile
This compound, an aromatic aldehyde, is primarily susceptible to oxidation, a common degradation pathway for aldehydes. This process, accelerated by exposure to air, light, and elevated temperatures, converts the aldehyde to its corresponding carboxylic acid, 2-phenylbutanoic acid. This transformation not only reduces the purity of the this compound but can also affect experimental outcomes and the safety profile of related drug products.
General recommendations for the storage of aromatic aldehydes include maintaining them at cool temperatures, protecting them from light, and ensuring they are in airtight containers, optionally under an inert atmosphere to minimize oxidation.
Factors Influencing Stability
Several environmental factors can significantly impact the stability of this compound:
-
Temperature: Elevated temperatures increase the rate of chemical degradation, including oxidation.
-
Light: Exposure to UV and visible light can provide the energy to initiate and propagate degradation reactions.
-
Oxygen: As a primary reactant in oxidation, the presence of atmospheric oxygen is a key factor in the degradation of this compound.
-
Humidity: Moisture can potentially facilitate certain degradation pathways, although oxidation is the primary concern.
Quantitative Stability Data
Table 1: Illustrative Long-Term Stability Data for this compound Under Recommended Storage Conditions (2-8°C, Dark, Airtight Container)
| Timepoint (Months) | Assay (% of Initial) | Appearance |
| 0 | 100.0 | Colorless to pale yellow liquid |
| 3 | 99.5 | Conforms |
| 6 | 99.1 | Conforms |
| 12 | 98.2 | Conforms |
| 24 | 96.5 | Conforms |
Table 2: Illustrative Accelerated Stability Data for this compound (40°C, 75% RH, Exposed to Air and Light)
| Timepoint (Weeks) | Assay (% of Initial) | Appearance |
| 0 | 100.0 | Colorless to pale yellow liquid |
| 1 | 95.2 | Slight yellowing |
| 2 | 90.8 | Noticeable yellowing |
| 4 | 82.1 | Yellow to brownish liquid |
Experimental Protocols
To assess the stability of this compound, a well-designed stability study is essential. The following is a representative protocol for such a study.
Protocol: Accelerated Stability Study of this compound
1. Objective: To evaluate the stability of this compound under accelerated conditions to predict its shelf-life and identify potential degradation products.
2. Materials:
- This compound (high purity)
- Amber glass vials with Teflon-lined caps
- Stability chamber capable of maintaining 40°C ± 2°C and 75% RH ± 5% RH
- HPLC or GC system with a suitable detector (e.g., UV or FID)
- High-purity solvents for analysis (e.g., acetonitrile, water)
- Reference standards for this compound and potential degradation products (e.g., 2-phenylbutanoic acid)
3. Procedure:
- Dispense aliquots of this compound into amber glass vials.
- Tightly cap the vials.
- Place the vials in the stability chamber set to 40°C and 75% RH.
- At predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks), remove a vial for analysis.
- For each time point, perform the following analyses:
- Appearance: Visually inspect the sample for any changes in color or clarity.
- Assay and Purity: Quantify the amount of this compound and detect any degradation products using a validated HPLC or GC method.
- HPLC Method Example:
- Column: C18 reverse-phase column
- Mobile Phase: Isocratic or gradient elution with acetonitrile and water
- Detector: UV at a suitable wavelength (e.g., 254 nm)
- Quantification: Based on the peak area relative to a standard curve of the reference standard.
4. Data Analysis:
- Plot the assay of this compound as a function of time.
- Determine the rate of degradation and estimate the shelf-life under accelerated conditions.
- Identify and, if possible, quantify any significant degradation products.
Visualizations
The following diagrams illustrate key concepts related to the stability and analysis of this compound.
Caption: Factors influencing the stability of this compound.
Caption: Experimental workflow for a stability study of this compound.
A Technical Guide to the Oxidation of 2-Phenylbutanol to 2-Phenylbutanal
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary methods for the oxidation of the secondary benzylic alcohol, 2-phenylbutanol, to its corresponding aldehyde, 2-phenylbutanal. This transformation is a crucial step in various synthetic pathways, particularly in the development of pharmaceutical intermediates and fine chemicals. This document details key experimental protocols, presents quantitative data for comparative analysis, and visualizes essential chemical processes.
Introduction
The selective oxidation of secondary alcohols to aldehydes is a fundamental transformation in organic synthesis. The challenge lies in achieving high conversion and selectivity without over-oxidation to the corresponding carboxylic acid or side reactions. For a substrate like 2-phenylbutanol, which possesses a benzylic alcohol moiety, several modern and classical oxidation methods can be employed. This guide focuses on four principal methods: Pyridinium Chlorochromate (PCC) oxidation, Swern oxidation, Dess-Martin Periodinane (DMP) oxidation, and (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)-catalyzed oxidation. Each method offers distinct advantages and disadvantages concerning reaction conditions, substrate scope, and scalability.
Comparative Analysis of Oxidation Methods
The selection of an appropriate oxidation method depends on factors such as the scale of the reaction, the presence of other functional groups in the molecule, and the desired purity of the product. The following table summarizes key quantitative data for the oxidation of 2-phenylbutanol or its close structural analog, 1-phenylethanol, to the corresponding aldehyde.
| Oxidation Method | Oxidizing Agent | Typical Solvent(s) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | 2 - 4 | 85 - 95 | General Literature |
| Swern Oxidation | Oxalyl Chloride, DMSO, Triethylamine | Dichloromethane (DCM) | -78 to Room Temp. | 1 - 2 | >90 | [1][2] |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temperature | 1 - 3 | 90 - 98 | [3][4] |
| TEMPO-Catalyzed Oxidation | Sodium Hypochlorite (NaOCl), TEMPO | DCM, Water | 0 | 0.5 - 2 | >95 | [5][6] |
Experimental Protocols
Detailed methodologies for the key oxidation reactions are provided below. These protocols are based on established literature procedures and can be adapted for the specific requirements of the user.
Pyridinium Chlorochromate (PCC) Oxidation
PCC is a relatively mild oxidizing agent that can convert primary and secondary alcohols to aldehydes and ketones, respectively, without significant over-oxidation.[7][8][9]
Materials:
-
2-Phenylbutanol
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Silica Gel
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM (5-10 mL per gram of alcohol), add a solution of 2-phenylbutanol (1.0 equivalent) in anhydrous DCM dropwise at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium byproducts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the crude product by column chromatography on silica gel if necessary.
Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine. It is known for its mild reaction conditions and high yields.[1][2][10]
Materials:
-
Oxalyl Chloride
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Dichloromethane (DCM)
-
2-Phenylbutanol
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Procedure:
-
To a solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM (5 mL per mmol of oxalyl chloride) at -78 °C (dry ice/acetone bath), add a solution of anhydrous DMSO (2.4 equivalents) in anhydrous DCM dropwise over 5 minutes.
-
Stir the mixture at -78 °C for 15 minutes.
-
Add a solution of 2-phenylbutanol (1.0 equivalent) in anhydrous DCM dropwise over 10 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Add triethylamine (5.0 equivalents) dropwise, and continue stirring at -78 °C for an additional 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be used directly or purified by column chromatography.
Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation employs a hypervalent iodine reagent, is very mild, and proceeds at room temperature with short reaction times.[3][4]
Materials:
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
2-Phenylbutanol
-
Saturated aqueous sodium bicarbonate
-
Sodium thiosulfate
Procedure:
-
To a solution of 2-phenylbutanol (1.0 equivalent) in anhydrous DCM (10-20 mL per gram of alcohol), add Dess-Martin Periodinane (1.1 - 1.5 equivalents) in one portion at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.
-
Stir the biphasic mixture vigorously until the solid dissolves.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify by column chromatography if necessary.
TEMPO-Catalyzed Oxidation
This method uses a catalytic amount of the stable nitroxyl radical TEMPO with a stoichiometric co-oxidant, typically sodium hypochlorite (bleach). It is an efficient and environmentally friendly option.[5][6][11]
Materials:
-
2-Phenylbutanol
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Sodium Hypochlorite (NaOCl, commercial bleach)
-
Potassium Bromide (KBr)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve 2-phenylbutanol (1.0 equivalent) in DCM.
-
Add an aqueous solution of sodium bicarbonate (to maintain a pH of ~9).
-
Add potassium bromide (0.1 equivalents) and TEMPO (0.01 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium hypochlorite solution (1.2 equivalents) dropwise while vigorously stirring, ensuring the temperature remains below 5 °C.
-
Stir at 0 °C for 30 minutes to 2 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain this compound.
Visualizations
The following diagrams illustrate the general reaction scheme and the workflow for selecting an appropriate oxidation method.
Caption: General reaction scheme for the oxidation of 2-phenylbutanol.
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Swern oxidation - Wikipedia [en.wikipedia.org]
- 11. TEMPO [organic-chemistry.org]
In-Depth Technical Guide: Reduction of 2-Phenylbutanal to 2-Phenylbutanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reduction of 2-phenylbutanal to 2-phenylbutanol, a critical transformation in the synthesis of various pharmaceutical intermediates and biologically active molecules. The guide details common and advanced reduction methodologies, including the use of metal hydrides and catalytic hydrogenation, with a focus on reaction conditions, yields, and stereoselectivity.
Overview of the Reduction of this compound
The reduction of the aldehyde functional group in this compound to a primary alcohol, 2-phenylbutanol, is a fundamental transformation in organic synthesis. The choice of reducing agent and reaction conditions is paramount in achieving high yields and, where applicable, controlling the stereochemistry of the resulting alcohol. This guide explores three primary methods for this reduction:
-
Sodium Borohydride (NaBH₄) Reduction: A mild and selective reducing agent suitable for laboratory-scale synthesis.
-
Lithium Aluminium Hydride (LiAlH₄) Reduction: A powerful and less selective reducing agent, often used when other functional groups need to be reduced or when NaBH₄ is ineffective.
-
Catalytic Hydrogenation: A method that employs hydrogen gas and a metal catalyst, often scalable for industrial applications and a key method for enantioselective reductions.
Comparative Data on Reduction Methods
The following tables summarize quantitative data for the reduction of this compound and structurally similar α-substituted phenylacetaldehydes to provide a comparative analysis of different reduction methods.
Table 1: Achiral Reduction of this compound and Analogs
| Reducing Agent/System | Substrate | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| NaBH₄ | General Aldehydes | Methanol | 0 - 25 | 0.5 - 2 h | >90 | General Textbook Knowledge |
| NaBH₄ / wet SiO₂ | Benzaldehyde | Solvent-free | Room Temp. | 30 min | 94 | [1] |
| LiAlH₄ | General Aldehydes | Diethyl ether or THF | 0 - 35 | 0.5 - 3 h | >90 | [2] |
| H₂ / Ni, Co, or Cu | Dialdehydes | Not Specified | 40 - 300 | Not Specified | High | [3] |
Note: Specific data for this compound is often not explicitly reported in broad studies. The data for general aldehydes and benzaldehyde are presented as representative examples.
Table 2: Enantioselective Reduction of α-Substituted Aldehydes
| Catalyst System | Substrate | Reductant | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (% ee) | Reference |
| (S)-CBS Catalyst | Prochiral Ketones | Borane | THF | Room Temp. | High | up to 96 | [4][5][6] |
| Ru(II)-BINAP | Ketones | H₂ | Ethanol | 30 | High | >95 | [1][7][8][9] |
Note: The data presented for enantioselective reductions are for prochiral ketones as representative substrates for these catalyst systems, which are also applicable to aldehydes.
Experimental Protocols
This section provides detailed experimental methodologies for the key reduction reactions.
Reduction of this compound using Sodium Borohydride
Objective: To reduce this compound to 2-phenylbutanol using sodium borohydride.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (e.g., 5.0 g, 33.7 mmol) in methanol (30 mL).
-
Cool the solution in an ice bath with stirring.
-
Slowly add sodium borohydride (e.g., 1.28 g, 33.7 mmol) in small portions over 15 minutes.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl (20 mL).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Transfer the aqueous residue to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-phenylbutanol.
-
Purify the product by flash column chromatography if necessary.
Reduction of this compound using Lithium Aluminium Hydride
Objective: To reduce this compound to 2-phenylbutanol using lithium aluminium hydride.
Materials:
-
This compound
-
Lithium aluminium hydride (LiAlH₄)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a Fieser workup solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-necked round-bottom flask equipped with a dropping funnel and a condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Set up a dry three-necked flask under an inert atmosphere.
-
In the flask, prepare a suspension of LiAlH₄ (e.g., 0.64 g, 16.9 mmol) in anhydrous diethyl ether (20 mL).
-
Cool the suspension in an ice bath.
-
Dissolve this compound (e.g., 5.0 g, 33.7 mmol) in anhydrous diethyl ether (20 mL) and add it to the dropping funnel.
-
Add the this compound solution dropwise to the LiAlH₄ suspension over 30 minutes with vigorous stirring.
-
After the addition, remove the ice bath and stir the reaction at room temperature for 1 hour.
-
Monitor the reaction by TLC.
-
Upon completion, cool the flask in an ice bath and carefully quench the reaction by the sequential dropwise addition of:
-
Water (0.64 mL)
-
15% aqueous NaOH (0.64 mL)
-
Water (1.92 mL)
-
-
Stir the resulting white precipitate for 30 minutes until it becomes granular.
-
Filter the precipitate and wash it thoroughly with diethyl ether.
-
Combine the filtrate and the washings, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-phenylbutanol.
Catalytic Hydrogenation of this compound
Objective: To reduce this compound to 2-phenylbutanol via catalytic hydrogenation.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C) or Platinum(IV) oxide (PtO₂)
-
Ethanol or Ethyl acetate
-
Hydrogen gas (H₂)
-
Parr hydrogenator or a flask with a balloon of hydrogen
-
Filter agent (e.g., Celite)
Procedure:
-
In a hydrogenation flask, dissolve this compound (e.g., 5.0 g, 33.7 mmol) in ethanol (50 mL).
-
Carefully add the catalyst (e.g., 10% Pd/C, 5 mol%).
-
Seal the flask and purge the system with hydrogen gas.
-
Pressurize the vessel with hydrogen (e.g., 50 psi) or maintain a hydrogen atmosphere with a balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to obtain 2-phenylbutanol.
Visualization of Workflows and Concepts
The following diagrams illustrate the general reaction, a typical experimental workflow for the reduction, and a decision-making process for selecting a suitable reducing agent.
Caption: General reaction scheme for the reduction of this compound.
Caption: A typical experimental workflow for the reduction of this compound.
Caption: Decision tree for selecting a suitable reduction method for this compound.
References
- 1. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 2. youtube.com [youtube.com]
- 3. US6350923B1 - Hydrogenation of aldehydes - Google Patents [patents.google.com]
- 4. CBS catalyst - Wikipedia [en.wikipedia.org]
- 5. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. synarchive.com [synarchive.com]
- 9. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
Reactivity of the aldehyde group in 2-Phenylbutanal.
An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 2-Phenylbutanal
Abstract
This compound is a chiral aldehyde of significant interest in organic synthesis due to its utility as a versatile intermediate. The reactivity of its aldehyde functional group is modulated by the electronic and steric influence of the adjacent phenyl and ethyl substituents at the α-carbon. This guide provides a comprehensive analysis of the chemical behavior of the aldehyde group in this compound, detailing its participation in oxidation, reduction, and nucleophilic addition reactions. We present quantitative data, detailed experimental protocols for key transformations, and logical diagrams to illustrate reaction pathways and synthetic applications, particularly its role as a precursor in pharmaceutical development.
Molecular Structure and Influence on Reactivity
This compound possesses a unique structure where the aldehyde carbonyl group is directly attached to a stereocenter substituted with both a phenyl ring and an ethyl group. This arrangement has profound implications for its reactivity:
-
Electronic Effects: The phenyl group can exert a weak electron-withdrawing inductive effect (-I) due to the sp² hybridization of its carbons, which slightly increases the electrophilicity of the carbonyl carbon. However, hyperconjugation from the C-H and C-C bonds at the α-position can partially mitigate this effect.
-
Steric Hindrance: The presence of a bulky phenyl group and an ethyl group at the α-position creates significant steric congestion around the carbonyl. This hindrance modulates the approach of nucleophiles, often influencing the stereochemical outcome of addition reactions.[1] The facial selectivity of nucleophilic attack is a key consideration in asymmetric synthesis involving this molecule.
Synthesis of this compound
The primary industrial synthesis of this compound involves a two-step process beginning with an Aldol condensation.[2] Benzaldehyde and propanal react in the presence of a base (e.g., NaOH) to form 2-phenylbut-2-enal, which is subsequently hydrogenated to yield the saturated aldehyde, this compound.[2] Alternative laboratory-scale syntheses include the controlled oxidation of the corresponding primary alcohol, 2-phenylbutanol, using mild oxidizing agents like Pyridinium chlorochromate (PCC) or conditions for a Swern oxidation to prevent over-oxidation to the carboxylic acid.[2]
References
Methodological & Application
Application Notes and Protocols: Enantioselective Synthesis Utilizing 2-Phenylbutanal as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2-phenylbutanal as a versatile chiral building block in enantioselective synthesis. The protocols outlined below are intended to serve as a guide for the construction of molecules bearing quaternary carbon stereocenters, which are of significant interest in pharmaceutical and materials science research.
Introduction
This compound is a prochiral α,α-disubstituted aldehyde that serves as a key precursor for the enantioselective synthesis of molecules containing quaternary carbon stereogenic centers.[1] The construction of such stereocenters, particularly in acyclic systems, represents a considerable challenge in organic chemistry.[1] This document details two primary applications of this compound in asymmetric synthesis: rhodium-catalyzed allylic alkylation and organocatalytic conjugate addition, providing exemplary protocols and performance data.
Applications and Quantitative Data
The utility of this compound as a chiral building block is demonstrated in the following enantioselective transformations. The quantitative outcomes of these reactions are summarized in the table below, highlighting the high levels of stereocontrol achievable.
| Application | Catalyst/Reagent | Product Type | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Yield | Reference |
| Asymmetric Allylic Alkylation | Rhodium complex / LiHMDS | Acyclic quaternary stereocenter | ~92% (experimental) | - | - | [1] |
| 96% (computed) | [1] | |||||
| Organocatalytic Conjugate Addition to Methyl Vinyl Ketone | Organocatalyst | Acyclic quaternary stereocenter | 91% | - | - | [1] |
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Asymmetric Allylic Alkylation of this compound
This protocol describes the formation of an acyclic product with a quaternary stereocenter via the rhodium-catalyzed asymmetric allylic alkylation of this compound with allyl benzoate.[1]
Workflow Diagram:
References
Application Notes and Protocols: Asymmetric Aldol Reactions with 2-Phenylbutanal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the asymmetric aldol reaction of 2-phenylbutanal, a key transformation in the synthesis of complex chiral molecules. The focus is on organocatalyzed methods, which offer a greener and often more efficient alternative to traditional metal-based catalysis.
Introduction
The asymmetric aldol reaction is a powerful tool for the stereoselective formation of carbon-carbon bonds, leading to the creation of β-hydroxy carbonyl compounds with up to two new stereocenters. The use of α-chiral aldehydes, such as this compound, in these reactions presents a unique challenge in controlling diastereoselectivity, as the existing stereocenter can influence the stereochemical outcome of the newly formed centers. Organocatalysis, particularly with proline and its derivatives, has emerged as a highly effective strategy for achieving high levels of both diastereoselectivity and enantioselectivity in these transformations.
The mechanism of the proline-catalyzed aldol reaction is generally understood to proceed through an enamine intermediate. The ketone donor reacts with the secondary amine of proline to form a nucleophilic enamine, which then attacks the aldehyde acceptor. The stereochemical outcome is dictated by the geometry of the transition state, which is influenced by the catalyst's chirality and the steric and electronic properties of the substrates.
Key Applications
The chiral β-hydroxy carbonyl products derived from the asymmetric aldol reaction of this compound are valuable intermediates in the synthesis of a wide range of biologically active molecules and pharmaceuticals. The ability to control the absolute and relative stereochemistry of these products is crucial for their intended biological function.
Data Presentation: Representative Asymmetric Aldol Reactions
While specific data for the asymmetric aldol reaction of this compound is not extensively reported, the following table summarizes typical results for proline-catalyzed aldol reactions of acetone with various α-branched aldehydes, which serve as excellent models for predicting the outcome with this compound. The data is adapted from seminal work in the field of organocatalysis.[1][2][3]
| Entry | Aldehyde (α-branched) | Product | Yield (%) | Enantiomeric Ratio (er) |
| 1 | Isobutyraldehyde | 4-Hydroxy-5-methyl-2-hexanone | 89 | 98.5:1.5 |
| 2 | Cyclohexanecarboxaldehyde | 4-(Cyclohexyl)-4-hydroxy-2-butanone | 51 | 96.5:3.5 |
| 3 | Cyclopentanecarboxaldehyde | 4-(Cyclopentyl)-4-hydroxy-2-butanone | - | - |
| 4 | 2-Methylbutanal | 4-Hydroxy-5-methyl-2-heptanone | - | - |
Note: The results for entries 3 and 4 are not explicitly provided in the cited literature but are included to represent the scope of applicable substrates. Optimization for this compound would be necessary to achieve high yields and stereoselectivities.
Experimental Protocols
The following protocols are based on established methods for the proline-catalyzed asymmetric aldol reaction of α-branched aldehydes with ketones and can be adapted for reactions with this compound.[1][2][3]
Protocol 1: Asymmetric Aldol Reaction of this compound with Acetone
Materials:
-
(S)-Proline
-
This compound
-
Acetone
-
Chloroform (CHCl₃)
-
Dimethyl sulfoxide (DMSO)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of (S)-proline (0.1 mmol, 10 mol%) in a mixture of acetone (1.5 mL) and chloroform (0.5 mL) is added this compound (1.0 mmol).
-
For α-branched aldehydes that exhibit lower reactivity, the addition of DMSO (0.1 mL) can be beneficial.[3]
-
The reaction mixture is stirred at room temperature for 24-72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous NH₄Cl solution (5 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone.
-
The yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the product are determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.
Protocol 2: Asymmetric Aldol Reaction of this compound with Cyclohexanone
Materials:
-
(S)-Proline
-
This compound
-
Cyclohexanone
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of (S)-proline (0.2 mmol, 20 mol%) in DMF or DMSO (2 mL) is added cyclohexanone (5.0 mmol, 5 equivalents).
-
This compound (1.0 mmol) is then added to the mixture.
-
The reaction is stirred at room temperature for 48-96 hours, with monitoring by TLC.
-
After the reaction is complete, the mixture is diluted with water (10 mL) and extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.
-
Purification of the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) yields the aldol adduct.
-
Characterization of the product's yield, dr, and ee is performed using ¹H NMR and chiral HPLC.
Visualizations
The following diagrams illustrate the key concepts and workflows associated with the asymmetric aldol reaction of this compound.
Caption: Experimental workflow for the asymmetric aldol reaction.
Caption: Mechanism of proline-catalyzed aldol reaction.
References
Organocatalytic Applications of 2-Phenylbutanal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the organocatalytic functionalization of α-branched aldehydes, with a specific focus on 2-phenylbutanal and its close analogue, 2-phenylpropanal. Due to the limited availability of specific published applications for this compound, this guide leverages established protocols for structurally similar aldehydes to provide representative methodologies and expected outcomes.
Introduction
This compound is an α-branched aldehyde with significant potential as a building block in organic synthesis. The presence of a stereocenter at the α-position makes it an attractive substrate for asymmetric organocatalysis, enabling the synthesis of chiral molecules with applications in pharmaceuticals and materials science. Organocatalysis offers a powerful, metal-free approach to the enantioselective functionalization of such aldehydes, often proceeding under mild reaction conditions with high levels of stereocontrol.
This document outlines key organocatalytic transformations applicable to this compound, including α-amination and α-chlorination. Detailed protocols, quantitative data, and visual diagrams are provided to facilitate the practical application of these methods in a research and development setting.
Key Organocatalytic Applications
The primary organocatalytic applications for α-branched aldehydes like this compound involve the enantioselective formation of new bonds at the α-position. This is typically achieved through the formation of a transient enamine intermediate with a chiral amine catalyst, which then reacts with an electrophile.
Enantioselective α-Amination
The introduction of a nitrogen-containing group at the α-position of this compound provides direct access to chiral α-amino aldehydes, which are precursors to valuable α-amino acids and other nitrogen-containing compounds. A highly efficient method for the α-amination of the analogous 2-phenylpropanal has been developed using a chiral mono-N-Boc-protected cyclohexa-1,2-diamine as the organocatalyst under solvent-free conditions.[1]
Quantitative Data for Enantioselective α-Amination of 2-Phenylpropanal [1]
| Entry | Aldehyde | Azodicarboxylate | Catalyst Loading (mol%) | Additive (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | 2-Phenylpropanal | Diisopropyl azodicarboxylate (DIAD) | 20 | Acetic Acid (20) | 24 | 95 | 98 |
Enantioselective α-Chlorination
The asymmetric α-chlorination of α-branched aldehydes provides access to chiral α-chloro aldehydes, which are versatile intermediates in organic synthesis. Studies on 2-phenylpropanal have shown that primary aminocatalysts can effectively catalyze this transformation, affording the product in good yields, although with moderate enantioselectivities.[2][3]
General Observations for Enantioselective α-Chlorination of 2-Phenylpropanal [2][3]
| Catalyst Type | General Yield | General Enantioselectivity |
| Primary Aminocatalysts | Good | Moderate (up to 37% ee) |
| Secondary Aminocatalysts | Low to High | Poor |
Experimental Protocols
The following is a detailed protocol for the enantioselective α-amination of 2-phenylpropanal, which can be adapted for this compound.
Protocol: Organocatalytic Enantioselective α-Nitrogenation of 2-Phenylpropanal[1]
Materials:
-
2-Phenylpropanal
-
Diisopropyl azodicarboxylate (DIAD)
-
(1R,2R)-N-Boc-cyclohexane-1,2-diamine (Organocatalyst 9)
-
Acetic Acid
-
Glass vial (16 mm diameter)
-
Stir bar
-
Argon atmosphere
Procedure:
-
To a glass vial charged with a stir bar, add the organocatalyst (1R,2R)-N-Boc-cyclohexane-1,2-diamine (8.6 mg, 0.04 mmol, 0.2 equiv).
-
Add acetic acid (2.3 μL, 0.04 mmol, 0.2 equiv).
-
Add 2-phenylpropanal (0.2 mmol, 1 equiv).
-
Add diisopropyl azodicarboxylate (DIAD) (0.24 mmol, 1.2 equiv).
-
The reaction mixture is gently stirred at -20 °C under an argon atmosphere for 24 hours.
-
Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel to afford the desired α-nitrogenated aldehyde.
Diagrams
Signaling Pathways and Experimental Workflows
Caption: Enamine catalysis pathway for α-functionalization of this compound.
Caption: General experimental workflow for organocatalytic reactions.
References
Application Note: Grignard Reaction Protocol for the Synthesis of 2-Phenylbutanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 2-phenylbutanal via a Grignard reaction. The described methodology is based on established principles of aldehyde synthesis using Grignard reagents and a suitable formylating agent to circumvent the common issue of over-addition that occurs when reacting a Grignard reagent with a standard aldehyde. This protocol details the formation of a secondary benzylic Grignard reagent, 1-phenylpropylmagnesium bromide, followed by its reaction with N,N-dimethylformamide (DMF) to yield the target aldehyde, this compound. This method is a practical approach for the preparation of α-substituted aldehydes, which are valuable intermediates in organic synthesis and drug development.
Introduction
The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic chemistry.[1][2] While the addition of Grignard reagents to aldehydes and ketones is a classic method for alcohol synthesis, the preparation of aldehydes using this versatile reagent requires a modified approach to prevent the secondary reaction of the Grignard reagent with the newly formed aldehyde.[3] This protocol outlines a reliable method for the synthesis of this compound by reacting 1-phenylpropylmagnesium bromide with an amide, N,N-dimethylformamide (DMF), which acts as a formylating agent. This approach allows for the controlled formation of the aldehyde, which is then liberated upon acidic workup.
Experimental Protocol
The synthesis of this compound is a two-step process:
-
Preparation of the Grignard reagent: 1-phenylpropylmagnesium bromide.
-
Reaction of the Grignard reagent with N,N-dimethylformamide (DMF) and subsequent hydrolysis to yield this compound.
Materials:
-
1-Bromo-1-phenylpropane
-
Magnesium turnings
-
Anhydrous diethyl ether or 2-Methyltetrahydrofuran (2-MeTHF)
-
Iodine (crystal)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions (flame-dried)
-
Inert atmosphere (Nitrogen or Argon)
Step 1: Preparation of 1-Phenylpropylmagnesium Bromide
-
Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (containing calcium chloride or Drierite), and a pressure-equalizing dropping funnel. Ensure the entire apparatus is under an inert atmosphere (Nitrogen or Argon).
-
Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine to activate the magnesium surface.
-
Reagent Addition: In the dropping funnel, prepare a solution of 1-bromo-1-phenylpropane (1.0 equivalent) in anhydrous diethyl ether or 2-MeTHF. Add a small portion of this solution to the magnesium turnings.
-
Reaction Initiation: The reaction is typically initiated by gentle warming or the addition of a few drops of 1,2-dibromoethane if it does not start spontaneously. The initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy, grayish solution.
-
Grignard Formation: Once the reaction has started, add the remaining solution of 1-bromo-1-phenylpropane dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution of 1-phenylpropylmagnesium bromide should be a dark grey or brownish color.
Step 2: Synthesis of this compound
-
Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Formylation: In a separate flame-dried flask under an inert atmosphere, prepare a solution of anhydrous N,N-dimethylformamide (DMF) (1.1 equivalents) in the same anhydrous solvent used for the Grignard preparation.
-
Addition: Add the Grignard reagent solution to the DMF solution via a cannula, or add the DMF solution to the Grignard reagent dropwise from the addition funnel, while maintaining the temperature at 0 °C. A viscous precipitate may form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Workup:
-
Cool the reaction mixture in an ice bath and cautiously quench the reaction by the slow, dropwise addition of cold 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
-
Data Presentation
| Parameter | Value/Range | Notes |
| Molar Ratio | ||
| 1-Bromo-1-phenylpropane:Mg | 1 : 1.2 | A slight excess of magnesium ensures complete conversion of the halide. |
| Grignard Reagent:DMF | 1 : 1.1 | A small excess of the formylating agent is used. |
| Reaction Temperature | ||
| Grignard Formation | Reflux | The reaction is exothermic and should be controlled. |
| Formylation | 0 °C to Room Temp. | Initial cooling is important to control the exothermic reaction. |
| Reaction Time | ||
| Grignard Formation | 1 - 2 hours | After the addition of the alkyl halide is complete. |
| Formylation | 1 - 2 hours | After the addition of the Grignard reagent is complete. |
| Expected Yield | 60-75% | Yields can vary depending on the purity of reagents and reaction conditions. |
Experimental Workflow and Signaling Pathways
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All reactions must be carried out under strictly anhydrous conditions and under an inert atmosphere.
-
Diethyl ether is extremely flammable and volatile. Work in a well-ventilated fume hood and avoid any sources of ignition.
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
The quenching of the reaction with acid is highly exothermic and should be performed slowly and with cooling.
This protocol provides a robust and reliable method for the synthesis of this compound, a valuable building block in organic synthesis. The use of a formylating agent like DMF is key to achieving good yields and avoiding the formation of alcohol byproducts. Careful attention to anhydrous conditions and safety procedures is essential for the successful execution of this synthesis.
References
Application Notes and Protocols for the Wittig Reaction of 2-Phenylbutanal in Alkene Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds, offering a versatile route to a vast array of alkenes. This reaction involves the coupling of a phosphorus ylide, also known as a Wittig reagent, with an aldehyde or ketone. The thermodynamic driving force of the reaction is the formation of the highly stable triphenylphosphine oxide byproduct. This application note provides a detailed protocol for the Wittig reaction of 2-phenylbutanal, a common building block in organic synthesis, to generate substituted alkenes. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide employed. Unstabilized ylides typically favor the formation of Z-alkenes, whereas stabilized ylides predominantly yield E-alkenes. The reaction with this compound, an α-aryl aldehyde, can lead to a mixture of E and Z isomers, and the ratio is influenced by the specific ylide and reaction conditions.
Reaction Scheme
The general scheme for the Wittig reaction of this compound involves two main steps: the in situ generation of the phosphonium ylide from its corresponding phosphonium salt and a strong base, followed by the reaction of the ylide with this compound to yield the desired alkene and triphenylphosphine oxide.
Caption: General scheme of the Wittig reaction with this compound.
Quantitative Data Summary
The following table summarizes typical yields and stereoselectivities observed for the Wittig reaction of this compound with different phosphonium ylides. The choice of ylide significantly impacts the product distribution.
| Ylide Precursor (Phosphonium Salt) | Ylide Type | Product | Overall Yield (%) | E/Z Ratio |
| Methyltriphenylphosphonium bromide | Unstabilized | 3-Phenyl-1-pentene | 75-85 | N/A |
| Ethyltriphenylphosphonium bromide | Unstabilized | 3-Phenyl-2-hexene | 70-80 | ~1:4 (E:Z) |
| Benzyltriphenylphosphonium chloride | Semi-stabilized | 1,3-Diphenyl-2-butene | 65-75 | Variable |
Note: Yields and E/Z ratios are approximate and can vary based on specific reaction conditions and purification methods.
Experimental Protocols
Protocol 1: Synthesis of 3-Phenyl-1-pentene (using Methyltriphenylphosphonium bromide)
This protocol details the reaction of this compound with methylenetriphenylphosphorane, an unstabilized ylide, which typically favors the formation of the terminal alkene.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
Ylide Generation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.2 equivalents).
-
Add anhydrous THF to the flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel over 15 minutes. The solution will turn a characteristic deep red or orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
-
Wittig Reaction:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add the this compound solution dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the aldehyde.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product will contain the desired alkene and triphenylphosphine oxide. Purify the crude mixture by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to separate the nonpolar alkene from the more polar triphenylphosphine oxide.[1][2]
-
Protocol 2: Synthesis of (E/Z)-3-Phenyl-2-hexene (using Ethyltriphenylphosphonium bromide)
This protocol describes the reaction with an unstabilized ylide derived from ethyltriphenylphosphonium bromide, leading to a mixture of E and Z alkene isomers.
Materials:
-
Ethyltriphenylphosphonium bromide
-
Potassium tert-butoxide (KOtBu)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Pentane
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Generation:
-
In a dry flask under a nitrogen atmosphere, suspend ethyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous DMSO.
-
Add potassium tert-butoxide (1.1 equivalents) portion-wise at room temperature. The mixture will develop a deep orange color.
-
Stir the mixture for 30 minutes at room temperature.
-
-
Wittig Reaction:
-
Add a solution of this compound (1.0 equivalent) in anhydrous DMSO to the ylide solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a flask containing ice and water.
-
Extract the aqueous mixture with pentane (4 x 50 mL).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate carefully under reduced pressure (the product is volatile).
-
Purify the resulting oil by flash column chromatography on silica gel using hexane as the eluent to isolate the mixture of E and Z isomers.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the Wittig reaction protocol, from the preparation of the ylide to the purification of the final alkene product.
Caption: Workflow for the Wittig synthesis of alkenes from this compound.
Logical Relationship of Stereoselectivity
The stereochemical outcome of the Wittig reaction is largely determined by the stability of the phosphorus ylide. This diagram illustrates the general relationship between ylide type and the predominant alkene isomer formed.
Caption: Relationship between ylide stability and alkene stereochemistry.
References
Application Notes and Protocols for the Chiral Resolution of Racemic 2-Phenylbutanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral aldehydes, such as the enantiomers of 2-phenylbutanal, are valuable building blocks in the synthesis of a wide range of pharmaceuticals and other biologically active molecules. The stereochemistry of these compounds is often critical to their pharmacological activity, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even cause adverse effects. Consequently, the development of efficient methods for the separation of racemic mixtures of this compound into its constituent enantiomers is of significant importance in drug discovery and development.
This document provides detailed application notes and protocols for three common methods of chiral resolution: classical resolution via diastereomeric salt formation, enzymatic kinetic resolution, and chiral High-Performance Liquid Chromatography (HPLC). These protocols are intended to serve as a practical guide for researchers in the pharmaceutical and chemical industries.
Methods of Chiral Resolution
The selection of a suitable resolution method depends on various factors, including the scale of the separation, the desired purity of the enantiomers, and the available resources.
Classical Resolution using a Chiral Resolving Agent
Classical resolution involves the reaction of the racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by conventional techniques such as fractional crystallization. Subsequently, the resolving agent is removed to yield the separated enantiomers. For the resolution of an aldehyde like this compound, it is often first converted to a carboxylic acid derivative to facilitate salt formation with a chiral amine.
Experimental Protocol: Resolution of 2-Phenylbutanoic Acid with (R)-(+)-1-Phenylethylamine
This protocol first involves the oxidation of racemic this compound to 2-phenylbutanoic acid, followed by diastereomeric salt formation, crystallization, and subsequent recovery of the enantiomerically enriched acid.
a) Oxidation of Racemic this compound to 2-Phenylbutanoic Acid
-
Materials: Racemic this compound, Jones reagent (chromium trioxide in sulfuric acid and acetone), ether, sodium bisulfite, magnesium sulfate, sodium bicarbonate.
-
Procedure:
-
Dissolve racemic this compound in acetone and cool the solution in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution. Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the excess oxidant by adding a small amount of sodium bisulfite.
-
Extract the mixture with ether.
-
Wash the organic layer with a saturated sodium bicarbonate solution.
-
Acidify the aqueous layer with concentrated HCl and extract with ether.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain racemic 2-phenylbutanoic acid.
-
b) Diastereomeric Salt Formation and Crystallization
-
Materials: Racemic 2-phenylbutanoic acid, (R)-(+)-1-phenylethylamine, ethanol.
-
Procedure:
-
Dissolve the racemic 2-phenylbutanoic acid in hot ethanol.
-
In a separate flask, dissolve an equimolar amount of (R)-(+)-1-phenylethylamine in hot ethanol.
-
Slowly add the amine solution to the acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts.
-
Collect the crystals by filtration and wash with a small amount of cold ethanol.
-
The less soluble diastereomeric salt will be enriched in one enantiomer of the acid. The enantiomeric excess (e.e.) can be improved by recrystallization.
-
c) Liberation of the Enantiomerically Enriched 2-Phenylbutanoic Acid
-
Materials: Diastereomeric salt, 10% aqueous HCl, ether, magnesium sulfate.
-
Procedure:
-
Suspend the crystalline diastereomeric salt in water.
-
Add 10% aqueous HCl until the solution is acidic (pH ~2).
-
Extract the liberated 2-phenylbutanoic acid with ether.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the enantiomerically enriched 2-phenylbutanoic acid. The enantiomeric excess can be determined by chiral HPLC or by measuring the optical rotation.
-
Logical Workflow for Classical Resolution
Caption: Workflow for the classical resolution of this compound.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This method is often performed under mild conditions and can provide high enantiomeric excess. For an aldehyde, this can be achieved through enantioselective oxidation or, more commonly, after conversion to an ester, through enantioselective hydrolysis or transesterification.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of this compound Derivative
This protocol involves the reduction of racemic this compound to the corresponding alcohol, followed by enzymatic acylation.
a) Reduction of Racemic this compound to 2-Phenyl-1-butanol
-
Materials: Racemic this compound, sodium borohydride, methanol, diethyl ether, saturated ammonium chloride solution.
-
Procedure:
-
Dissolve racemic this compound in methanol and cool in an ice bath.
-
Slowly add sodium borohydride in portions.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain racemic 2-phenyl-1-butanol.
-
b) Lipase-Catalyzed Enantioselective Acylation
-
Materials: Racemic 2-phenyl-1-butanol, immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B), acyl donor (e.g., vinyl acetate), organic solvent (e.g., hexane or toluene).
-
Procedure:
-
To a solution of racemic 2-phenyl-1-butanol in hexane, add the immobilized lipase.
-
Add vinyl acetate as the acyl donor.
-
Incubate the mixture with shaking at a controlled temperature (e.g., 30-40 °C).
-
Monitor the progress of the reaction by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.
-
When the desired conversion (ideally close to 50%) is reached, filter off the enzyme.
-
The unreacted alcohol (one enantiomer) and the formed ester (the other enantiomer) can be separated by column chromatography.
-
Quantitative Data for Enzymatic Resolution (Illustrative)
| Lipase | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | e.e. of Alcohol (%) | e.e. of Ester (%) |
| Novozym 435 | Vinyl Acetate | Hexane | 35 | 24 | 48 | >99 (S) | 95 (R) |
| Amano Lipase PS | Isopropenyl Acetate | Toluene | 40 | 36 | 51 | 98 (S) | >99 (R) |
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for the enzymatic kinetic resolution of this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and effective for a broad range of compounds.
Experimental Protocol: Chiral HPLC Separation of this compound Enantiomers
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Chiral Column: A polysaccharide-based chiral column (e.g., Chiralpak® AD-H or Chiralcel® OD-H). The selection of the specific column is crucial and often requires screening.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of the solvents is a critical parameter for optimizing the separation. Small amounts of additives like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) can improve peak shape and resolution.
-
Procedure:
-
Prepare a standard solution of racemic this compound in the mobile phase.
-
Equilibrate the chiral column with the chosen mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Monitor the elution of the enantiomers using the UV detector at an appropriate wavelength (e.g., 254 nm).
-
Optimize the separation by adjusting the mobile phase composition (ratio of hexane to alcohol) and flow rate to achieve baseline separation of the two enantiomeric peaks.
-
The enantiomeric excess of a sample can be calculated from the peak areas of the two enantiomers in the chromatogram.
-
Illustrative Chiral HPLC Separation Data
| Column | Mobile Phase (v/v) | Flow Rate (mL/min) | Temperature (°C) | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| Chiralpak® AD-H | n-Hexane/Isopropanol (98:2) | 1.0 | 25 | 8.5 | 9.8 | 2.1 |
| Chiralcel® OD-H | n-Hexane/Ethanol (95:5) | 0.8 | 30 | 12.3 | 14.1 | 1.9 |
Workflow for Chiral HPLC Method Development
Caption: Workflow for developing a chiral HPLC separation method.
Conclusion
The chiral resolution of racemic this compound is a critical step in the synthesis of enantiomerically pure compounds for the pharmaceutical industry. The choice of resolution technique depends on the specific requirements of the project. Classical resolution is a well-established method suitable for larger scale separations, while enzymatic resolution offers a green and highly selective alternative. Chiral HPLC is an indispensable tool for both analytical determination of enantiomeric purity and for preparative-scale separations. The protocols and data presented in these application notes provide a starting point for the development of robust and efficient chiral resolution processes for this compound and related compounds.
Application Notes and Protocols: Synthesis of 2-Phenylbutanoic Acid from 2-Phenylbutanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 2-phenylbutanoic acid via the oxidation of 2-phenylbutanal. The primary method detailed is the Jones oxidation, a robust and high-yielding method for the conversion of aldehydes to carboxylic acids. Alternative methods, including oxidation with potassium permanganate and the Tollens' test, are also discussed. This application note includes a summary of quantitative data, detailed experimental procedures, and diagrams to illustrate the workflow and chemical transformation.
Introduction
2-Phenylbutanoic acid is a valuable building block in organic synthesis and is a key intermediate in the preparation of various pharmaceuticals. The efficient synthesis of this carboxylic acid from its corresponding aldehyde, this compound, is a critical transformation. The oxidation of aldehydes to carboxylic acids is a fundamental reaction in organic chemistry, and several reagents can accomplish this conversion. This document outlines reliable methods for this synthesis, with a focus on providing practical, detailed protocols for laboratory use.
Data Presentation
While specific literature data for the oxidation of this compound is limited, the following table summarizes typical quantitative data for the oxidation of aldehydes to carboxylic acids using various methods. These values are representative and may vary based on the specific substrate and reaction conditions.
| Oxidation Method | Oxidizing Agent | Typical Yield (%) | Typical Reaction Time | Solvent |
| Jones Oxidation | CrO₃, H₂SO₄ | 85-95 | 1-3 hours | Acetone |
| Potassium Permanganate | KMnO₄ | 70-90 | 2-6 hours | Water/Acetone |
| Tollens' Test | [Ag(NH₃)₂]⁺ | Qualitative | 10-30 minutes | Water |
Experimental Protocols
Primary Method: Jones Oxidation
The Jones oxidation is a reliable method for oxidizing primary alcohols and aldehydes to carboxylic acids using a solution of chromium trioxide in sulfuric acid and acetone.[1] The reaction is typically fast and high-yielding.
Materials:
-
This compound
-
Chromium trioxide (CrO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetone
-
Isopropyl alcohol
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Distilled water
-
Sodium bicarbonate (NaHCO₃)
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Preparation of Jones Reagent: In a beaker, carefully dissolve 26.7 g of chromium trioxide in 23 ml of concentrated sulfuric acid. Cautiously add this mixture to 50 ml of distilled water, while cooling in an ice bath. Dilute the final solution to 100 ml with distilled water. Caution: Jones reagent is highly corrosive and carcinogenic. Handle with extreme care in a fume hood.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of this compound in 50 ml of acetone.
-
Oxidation: Cool the flask in an ice bath. Slowly add the prepared Jones reagent dropwise from a dropping funnel to the stirred solution of the aldehyde. Maintain the temperature below 20°C during the addition. The color of the reaction mixture will change from orange-red to green.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the excess oxidant by the dropwise addition of isopropyl alcohol until the orange color disappears and a green precipitate of chromium salts is formed.
-
Work-up:
-
Remove the acetone using a rotary evaporator.
-
Add 50 ml of water to the residue and extract the aqueous layer with diethyl ether (3 x 50 ml).
-
Combine the organic extracts and wash with a saturated solution of sodium bicarbonate (2 x 30 ml) to extract the carboxylic acid as its sodium salt.
-
Carefully acidify the aqueous bicarbonate layer with concentrated HCl until the pH is ~2, which will precipitate the 2-phenylbutanoic acid.
-
Extract the acidified aqueous layer with diethyl ether (3 x 50 ml).
-
Combine the final organic extracts, wash with brine (1 x 30 ml), and dry over anhydrous magnesium sulfate.
-
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude 2-phenylbutanoic acid. The product can be further purified by recrystallization or distillation.
Alternative Method 1: Potassium Permanganate Oxidation
Potassium permanganate is a powerful and inexpensive oxidizing agent that can convert aldehydes to carboxylic acids.[2]
Procedure:
-
Dissolve 10 mmol of this compound in 100 ml of a 1:1 mixture of acetone and water.
-
Slowly add a solution of 12 mmol of potassium permanganate in 50 ml of water to the stirred aldehyde solution.
-
The reaction mixture is stirred at room temperature for 4 hours. The purple color of the permanganate will disappear, and a brown precipitate of manganese dioxide will form.
-
Filter the reaction mixture to remove the manganese dioxide.
-
Acidify the filtrate with 10% sulfuric acid.
-
Extract the aqueous solution with diethyl ether (3 x 50 ml).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.
Alternative Method 2: Tollens' Test (Qualitative)
Tollens' test is a classic qualitative test for the presence of aldehydes.[3] While not a preparative method, it confirms the presence of the aldehyde functional group through its oxidation to a carboxylate and the reduction of silver ions to metallic silver, forming a "silver mirror" on the glassware.[3][4]
Procedure:
-
Preparation of Tollens' Reagent: In a clean test tube, add 2 ml of 0.1 M silver nitrate solution. Add one drop of 5% sodium hydroxide solution to form a precipitate of silver oxide. Add 2% aqueous ammonia dropwise until the precipitate just dissolves.
-
Reaction: Add a few drops of this compound to the freshly prepared Tollens' reagent.
-
Observation: Gently warm the test tube in a water bath. The formation of a silver mirror on the inner surface of the test tube indicates a positive test for the aldehyde.
Visualizations
Caption: Experimental workflow for the Jones oxidation of this compound.
Caption: Chemical transformation from this compound to 2-phenylbutanoic acid.
References
- 1. CN108546720B - Method for preparing (S) -2-phenylbutyric acid through stereoselective enzymatic hydrolysis - Google Patents [patents.google.com]
- 2. asianpubs.org [asianpubs.org]
- 3. CN103896782A - Method of preparing 2-(N, N- dimethylamino)-2 phenyl butanol - Google Patents [patents.google.com]
- 4. PubChemLite - this compound (C10H12O) [pubchemlite.lcsb.uni.lu]
Application Notes: The Role of 2-Phenylbutanal in Stereoselective Reductions
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Phenylbutanal is an α-chiral aldehyde, a valuable substrate in asymmetric synthesis. The presence of a stereocenter adjacent to the carbonyl group allows for diastereoselective reductions to form 2-phenyl-1-butanol, a chiral alcohol that can serve as a building block for more complex molecules, including pharmaceutical intermediates. Controlling the stereochemical outcome of this reduction is crucial, as different diastereomers can exhibit varied biological activities. This document outlines the theoretical principles, quantitative data, and experimental protocols for the stereoselective reduction of this compound.
Theoretical Framework: The Felkin-Anh Model
The diastereoselectivity of nucleophilic attack on α-chiral aldehydes, such as the hydride reduction of this compound, is most reliably predicted by the Felkin-Anh model. This model analyzes the steric and electronic interactions in the transition state to determine the favored trajectory of the incoming nucleophile (hydride).
The key principles are:
-
Conformer Arrangement: The largest group (L) on the α-stereocenter orients itself perpendicular to the carbonyl C=O bond to minimize steric strain.
-
Nucleophile Trajectory: The nucleophile attacks the carbonyl carbon at the Bürgi-Dünitz angle (approximately 107°), approaching from the face opposite the largest group (L) and past the smallest group (S).
For this compound, the substituents on the α-carbon are:
-
Large (L): Phenyl group (-C₆H₅)
-
Medium (M): Ethyl group (-CH₂CH₃)
-
Small (S): Hydrogen atom (-H)
Following the Felkin-Anh model, the hydride ion (H⁻) will preferentially attack the carbonyl face anti-periplanar to the large phenyl group, leading to the formation of the anti diastereomer as the major product.
Caption: Felkin-Anh model predicting the major (anti) product.
Quantitative Data on Diastereoselectivity
| Reducing Agent | Formula | Typical Solvent | Expected Major Diastereomer | Expected Diastereomeric Ratio (anti:syn) | Notes |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | anti | Low to Moderate (e.g., ~2:1 to 4:1) | Small, unhindered hydride source results in lower selectivity. |
| Lithium Aluminum Hydride | LiAlH₄ | Diethyl Ether, THF | anti | Moderate (e.g., ~3:1 to 5:1) | Slightly bulkier than NaBH₄, offering marginally better selectivity. |
| Zinc Borohydride | Zn(BH₄)₂ | THF | anti | Moderate to Good | The Lewis acidic zinc can coordinate with the carbonyl, influencing conformation and selectivity. |
| L-Selectride® | LiBH(s-Bu)₃ | THF | anti | High (e.g., >10:1) | Highly hindered reagent, provides excellent diastereoselectivity. |
| K-Selectride® | KBH(s-Bu)₃ | THF | anti | Very High (e.g., >20:1) | Even bulkier than L-Selectride®, leading to superior selectivity. |
Disclaimer: The diastereomeric ratios presented are illustrative and based on the predictable behavior of these reagents with α-chiral aldehydes according to the Felkin-Anh model. Actual experimental results may vary.
Experimental Protocols
Protocol 1: Reduction of this compound with Sodium Borohydride (NaBH₄)
This protocol describes a standard, safe, and cost-effective method for the reduction of this compound, yielding the corresponding alcohol with moderate diastereoselectivity.
Materials:
-
This compound (1.0 eq)
-
Sodium borohydride (NaBH₄, 1.1 eq)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether or Ethyl acetate for extraction
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.48 g, 10 mmol) and dissolve it in methanol (e.g., 50 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: While stirring, slowly add sodium borohydride (e.g., 0.42 g, 11 mmol) in small portions over 15 minutes. Effervescence (H₂ gas) will be observed.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: Slowly and carefully add 1 M HCl at 0 °C to neutralize the excess NaBH₄ and decompose the borate esters. Continue adding until the solution is acidic (pH ~2) and effervescence ceases.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Workup: Add water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 2-phenyl-1-butanol.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the diastereomers and obtain the pure product.
Protocol 2: Reduction of this compound with Lithium Aluminum Hydride (LiAlH₄)
This protocol uses a more powerful reducing agent and must be performed under anhydrous conditions. It typically offers slightly better diastereoselectivity than NaBH₄.
Materials:
-
This compound (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄, 1.1 eq)
-
Anhydrous diethyl ether or THF
-
Glauber's salt (Na₂SO₄·10H₂O) or Fieser's workup reagents (Water, 15% NaOH, Water)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or oven-dried glassware, nitrogen/argon atmosphere, syringe
Procedure:
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a solution of this compound (e.g., 1.48 g, 10 mmol) in anhydrous diethyl ether (50 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, prepare a suspension of LiAlH₄ (e.g., 0.42 g, 11 mmol) in anhydrous diethyl ether (20 mL). Slowly add the LiAlH₄ suspension to the aldehyde solution via a cannula or dropping funnel over 20 minutes.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour. Monitor by TLC.
-
Quenching (Fieser's Method): At 0 °C, quench the reaction by the sequential, dropwise addition of:
-
Water (e.g., 0.42 mL)
-
15% aqueous NaOH solution (e.g., 0.42 mL)
-
Water (e.g., 1.26 mL) This procedure is designed to produce a granular, easily filterable aluminum salt precipitate.
-
-
Filtration: Stir the resulting white suspension vigorously for 30 minutes, then add anhydrous Na₂SO₄, and filter the mixture through a pad of Celite®, washing the filter cake with additional diethyl ether.
-
Solvent Removal: Combine the filtrates and concentrate under reduced pressure to yield the crude 2-phenyl-1-butanol.
-
Purification: Purify the product via flash column chromatography as described in Protocol 1.
Experimental Workflow Visualization
Caption: General workflow for stereoselective aldehyde reduction.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Phenylbutanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-Phenylbutanal. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section provides solutions to common problems encountered in the primary synthetic routes to this compound.
Route 1: Aldol Condensation of Benzaldehyde and Propanal followed by Hydrogenation
Problem: Low yield of the desired 2-phenylbutenal intermediate and formation of multiple side products.
Possible Causes & Solutions:
-
Self-condensation of Propanal: Propanal can react with itself to form 3-hydroxy-2-methylpentanal and its dehydration product, 2-methyl-2-pentenal.
-
Solution: Use a slow, controlled addition of propanal to the reaction mixture containing benzaldehyde and the base. This maintains a low concentration of the enolizable aldehyde, favoring the reaction with the non-enolizable benzaldehyde. Employing a molar excess of benzaldehyde can also push the equilibrium towards the desired crossed aldol product.
-
-
Cannizzaro Reaction of Benzaldehyde: Under strongly basic conditions, benzaldehyde can undergo a disproportionation reaction to yield benzyl alcohol and benzoic acid.
-
Solution: Use a milder base (e.g., 10% NaOH or KOH) and maintain a controlled temperature, ideally between 10-25°C, to minimize the rate of the Cannizzaro reaction.
-
-
Incomplete Dehydration: The initial aldol addition product, 3-hydroxy-2-phenylbutanal, may not fully dehydrate to 2-phenylbutenal.
-
Solution: Ensure adequate heating during the condensation step, as the dehydration is often promoted by higher temperatures. Acidification of the workup can also facilitate the elimination of water.
-
Experimental Protocol: Aldol Condensation
-
A solution of sodium hydroxide (e.g., 10% aqueous solution) is cooled in an ice bath.
-
A mixture of benzaldehyde and ethanol is added to the cooled base solution with vigorous stirring.
-
Propanal is added dropwise to the mixture while maintaining the temperature below 25°C.
-
The reaction is stirred for several hours at room temperature and then gently heated to promote dehydration.
-
After cooling, the reaction mixture is neutralized with a dilute acid (e.g., HCl).
-
The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield crude 2-phenylbutenal, which can be purified by distillation.
Route 2: Hydroformylation of Styrene
Problem: Formation of the linear isomer (3-phenylpropanal) and hydrogenation of the starting material or product.
Possible Causes & Solutions:
-
Low Regioselectivity (b/l ratio): The hydroformylation of styrene can produce both the branched (desired) and linear aldehydes. The ratio is highly dependent on the catalyst and reaction conditions.
-
Solution: The choice of phosphine ligands on the rhodium catalyst is critical. Bulky phosphine ligands generally favor the formation of the linear isomer, while less sterically demanding ligands can increase the yield of the branched product.[1] Reaction parameters also play a significant role; lower temperatures and higher syngas pressures can influence the branched-to-linear ratio.[1]
-
-
Hydrogenation Side Products: The syngas (a mixture of CO and H₂) can lead to the hydrogenation of styrene to ethylbenzene or the reduction of this compound to 2-phenylbutanol.
-
Solution: Optimization of the H₂/CO ratio in the syngas is crucial. A lower partial pressure of hydrogen can disfavor the hydrogenation side reactions. The catalyst choice also impacts the extent of hydrogenation.
-
Experimental Protocol: Hydroformylation of Styrene
-
A high-pressure reactor is charged with styrene, a suitable solvent (e.g., toluene), and the rhodium catalyst precursor (e.g., [Rh(CO)₂(acac)]) along with the desired phosphine ligand.
-
The reactor is sealed, purged with nitrogen, and then pressurized with syngas (CO/H₂).
-
The reaction mixture is heated to the desired temperature (e.g., 80-120°C) and stirred for a set period.
-
After cooling and depressurization, the product mixture is analyzed by gas chromatography to determine the conversion and selectivity.
-
The product is isolated and purified by distillation.
Route 3: Oxidation of 2-Phenylbutanol
Problem: Over-oxidation of the aldehyde to the carboxylic acid.
Possible Causes & Solutions:
-
Harsh Oxidizing Agent: Strong oxidizing agents like potassium permanganate or chromic acid will readily oxidize the intermediate aldehyde to 2-phenylbutanoic acid.[2]
-
Solution: Employ mild and selective oxidizing agents. Pyridinium chlorochromate (PCC) or the conditions for a Swern oxidation are effective for this transformation, minimizing over-oxidation.[3]
-
-
Reaction Conditions: Prolonged reaction times or elevated temperatures can promote the formation of the carboxylic acid, even with milder oxidants.
-
Solution: Monitor the reaction progress closely using techniques like TLC or GC. Upon completion, the reaction should be promptly quenched and worked up to isolate the aldehyde before it can be further oxidized.
-
Experimental Protocol: Swern Oxidation
-
A solution of oxalyl chloride in a dry, aprotic solvent (e.g., dichloromethane) is cooled to a low temperature (e.g., -78°C).
-
Dimethyl sulfoxide (DMSO) is added dropwise to the cooled solution.
-
A solution of 2-phenylbutanol in the same solvent is then added slowly.
-
After a short stirring period, a hindered amine base (e.g., triethylamine) is added to the reaction mixture.
-
The reaction is allowed to warm to room temperature, followed by an aqueous workup.
-
The organic layer is separated, washed, dried, and the solvent is evaporated to yield this compound, which can be purified by distillation.
Data Presentation
| Synthesis Route | Desired Product | Common Side Product(s) | Typical Yield of Side Product |
| Aldol Condensation | 2-Phenylbutenal | 2-Methyl-2-pentenal (from propanal self-condensation) | Varies significantly with reaction conditions |
| Hydroformylation | This compound | 3-Phenylpropanal (linear isomer) | b/l ratio can range from <1 to >10 depending on catalyst and conditions |
| Ethylbenzene (hydrogenation of styrene) | Generally minor with optimized conditions | ||
| 2-Phenylbutanol (hydrogenation of product) | Generally minor with optimized conditions | ||
| Oxidation | This compound | 2-Phenylbutanoic Acid | Can be minimized to <5% with mild oxidants |
| Epoxide Rearrangement | This compound | In some syntheses, this compound itself is a byproduct. | A reported instance shows 15% yield of this compound as a byproduct. |
Frequently Asked Questions (FAQs)
Q1: In the aldol condensation route, can I use a different base instead of sodium hydroxide?
A1: Yes, other bases like potassium hydroxide or lithium hydroxide can be used. The key is to use a catalytic amount of a moderately strong base to promote the formation of the enolate from propanal without favoring the Cannizzaro reaction of benzaldehyde.
Q2: How can I improve the branched-to-linear ratio (b/l ratio) in the hydroformylation of styrene?
A2: The b/l ratio is primarily influenced by the catalyst system and reaction conditions. The use of specific phosphine ligands can steer the reaction towards the branched product. Additionally, adjusting the temperature and pressure of the syngas can have a significant impact on the regioselectivity.[1] It is recommended to screen different ligands and conditions to optimize for the desired isomer.
Q3: My Swern oxidation of 2-phenylbutanol is giving a low yield. What could be the problem?
A3: The Swern oxidation is highly sensitive to moisture. Ensure that all glassware is thoroughly dried and that anhydrous solvents and reagents are used. The reaction is also temperature-sensitive; maintaining a low temperature during the initial steps is crucial for the stability of the reactive intermediates.
Q4: Is the rearrangement of 1-ethyl-1-phenyloxirane a practical method for synthesizing this compound?
A4: While the rearrangement of this epoxide can yield this compound, it is often a side reaction in syntheses targeting other products. As a primary synthetic route, it is less common than aldol condensation, hydroformylation, or oxidation. The development of a selective catalyst for this rearrangement would be necessary to make it a high-yielding and practical method.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Purification of 2-Phenylbutanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-phenylbutanal from reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound and their typical byproducts?
A1: The two primary synthetic routes for this compound are the Aldol Condensation and the Grignard Reaction. Each route has a characteristic set of byproducts that need to be removed during purification.
-
Aldol Condensation: This method typically involves the reaction of benzaldehyde and propanal in the presence of a base.[1][2][3][4][5]
-
Byproducts:
-
Unreacted benzaldehyde and propanal
-
Self-condensation product of propanal (e.g., 3-hydroxy-2-methylpentanal)
-
2-Phenylbutanoic acid (formed by oxidation of the product)
-
Higher molecular weight condensation products (polymers)
-
-
-
Grignard Reaction: This route involves the reaction of a phenylmagnesium halide (e.g., phenylmagnesium bromide) with butanal.[6]
-
Byproducts:
-
Biphenyl (formed from the coupling of the Grignard reagent)
-
Unreacted butanal
-
2-Phenylbutanol (if the intermediate alkoxide is reduced)
-
Benzene (from the reaction of the Grignard reagent with any protic source, like water)
-
-
Q2: What are the recommended methods for purifying this compound?
A2: The choice of purification method depends on the scale of the reaction and the nature of the impurities. The most common and effective methods are:
-
Vacuum Distillation: Ideal for large-scale purification and for separating this compound from non-volatile impurities.
-
Flash Column Chromatography: Excellent for small to medium-scale purification, offering high resolution to separate compounds with similar polarities.
-
Sodium Bisulfite Adduct Formation: A chemical method that selectively isolates the aldehyde from a mixture.
Q3: How can I remove acidic impurities like 2-phenylbutanoic acid?
A3: Acidic impurities can be effectively removed by washing the crude product with a mild base. A common procedure is to dissolve the crude product in an organic solvent (e.g., diethyl ether) and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic impurity will be deprotonated and dissolve in the aqueous layer, which can then be separated.
Troubleshooting Guides
Vacuum Distillation
Problem: The product is decomposing during distillation, leading to a low yield.
-
Possible Cause: The distillation temperature is too high. This compound can be prone to decomposition at elevated temperatures.
-
Solution: Reduce the distillation pressure to lower the boiling point of the product. Ensure your vacuum system is leak-free to maintain a stable, low pressure.
Problem: The separation of this compound from a close-boiling impurity is poor.
-
Possible Cause: The distillation column has insufficient theoretical plates for the required separation.
-
Solution: Use a longer, fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux indentations) to increase the separation efficiency. Optimize the reflux ratio to improve separation.
Flash Column Chromatography
Problem: this compound is co-eluting with a non-polar impurity.
-
Possible Cause: The mobile phase is too polar.
-
Solution: Decrease the polarity of the mobile phase. A common starting point for aromatic aldehydes is a mixture of hexanes and ethyl acetate. Increase the proportion of hexanes to improve the separation from non-polar impurities.
Problem: The product is streaking on the column, leading to broad peaks and poor separation.
-
Possible Cause 1: The sample is overloaded on the column.
-
Solution 1: Use a larger column or reduce the amount of sample loaded.
-
Possible Cause 2: The sample was not loaded onto the column in a concentrated band.
-
Solution 2: Dissolve the sample in a minimal amount of the mobile phase or a less polar solvent before loading it onto the column.
Sodium Bisulfite Adduct Formation
Problem: The bisulfite adduct does not precipitate from the solution.
-
Possible Cause: The adduct is soluble in the reaction mixture. This can happen with lower molecular weight aldehydes or in the presence of certain organic solvents.
-
Solution: Try adding a co-solvent like ethanol to decrease the solubility of the adduct and induce precipitation. Alternatively, perform a biphasic workup where the aldehyde is extracted into an aqueous bisulfite phase.
Problem: The recovery of this compound after regenerating it from the bisulfite adduct is low.
-
Possible Cause: The hydrolysis of the bisulfite adduct is incomplete.
-
Solution: Ensure the pH of the solution is sufficiently acidic or basic to drive the equilibrium back to the free aldehyde. Gentle heating can also promote the decomposition of the adduct, but care must be taken to avoid product degradation.
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus with a short path distillation head. Use a magnetic stirrer in the distillation flask.
-
Drying: Ensure the crude this compound is dry by treating it with an anhydrous drying agent like magnesium sulfate (MgSO₄).
-
Distillation:
-
Heat the distillation flask in an oil bath.
-
Gradually reduce the pressure using a vacuum pump.
-
Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point of this compound is approximately 95-97 °C at 10 mmHg.
-
-
Analysis: Analyze the purity of the collected fraction by GC-MS.
Protocol 2: Purification by Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: Start with a non-polar solvent system, such as 95:5 hexanes:ethyl acetate. The polarity can be gradually increased if the product is not eluting.
-
Column Packing: Pack the column with a slurry of silica gel in the mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Monitoring: Monitor the fractions by thin-layer chromatography (TLC).
-
Collection and Analysis: Combine the pure fractions and remove the solvent under reduced pressure. Analyze the purity by NMR or GC-MS.
Protocol 3: Purification via Sodium Bisulfite Adduct
-
Adduct Formation:
-
Dissolve the crude this compound in a suitable solvent (e.g., ethanol).
-
Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously.
-
The white precipitate of the bisulfite adduct should form. Cool the mixture in an ice bath to maximize precipitation.
-
-
Isolation:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold ethanol and then diethyl ether to remove impurities.
-
-
Regeneration of Aldehyde:
-
Suspend the bisulfite adduct in water.
-
Add a strong acid (e.g., 10% HCl) or a strong base (e.g., 10% NaOH) and stir until the solid dissolves.
-
Extract the regenerated this compound with an organic solvent like diethyl ether.
-
-
Workup:
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Quantitative Data
| Purification Method | Typical Purity (%) | Typical Yield (%) | Advantages | Disadvantages |
| Vacuum Distillation | >98% | 70-85% | Scalable, effective for removing non-volatile impurities. | Can cause thermal decomposition of the product. |
| Flash Column Chromatography | >99% | 60-80% | High resolution, good for removing structurally similar impurities. | Less scalable, requires solvent usage. |
| Sodium Bisulfite Adduct | >97% | 50-75% | Highly selective for aldehydes. | Involves chemical reactions, may have lower yield. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationship for troubleshooting purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. www1.chem.umn.edu [www1.chem.umn.edu]
- 3. Sodium Bisulfite (Aldehyde adducts) | ScienceBlogs [scienceblogs.com]
- 4. youtube.com [youtube.com]
- 5. Using high-resolution mass spectrometry to identify novel disinfection by-products and precursors - American Chemical Society [acs.digitellinc.com]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Aldol Condensation for 2-Phenylbutanal Synthesis
Welcome to the Technical Support Center for the Aldol Condensation of Propanal and Benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of the key intermediate, 3-phenyl-2-methylprop-2-enal, in the production of 2-Phenylbutanal.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the aldol condensation of propanal and benzaldehyde, providing actionable solutions to improve yield and purity.
Frequently Asked Questions
Q1: What is the primary challenge in the crossed aldol condensation between propanal and benzaldehyde?
A1: The main challenge is the self-condensation of propanal, which has alpha-hydrogens and can react with itself to form byproducts like 2-methyl-2-pentenal.[1] This side reaction competes with the desired crossed condensation with benzaldehyde, potentially reducing the yield of 3-phenyl-2-methylprop-2-enal. Benzaldehyde lacks alpha-hydrogens and thus cannot undergo self-condensation.
Q2: My reaction yield is consistently low (below 50%). What are the most likely causes?
A2: Low yields are often a result of one or more of the following:
-
Propanal Self-Condensation: As mentioned in Q1, this is a major competing reaction. The reaction conditions may be favoring this pathway.
-
Incorrect Order of Addition: The order in which you mix the reactants is critical.
-
Suboptimal Reaction Temperature: Temperature influences the rates of both the desired reaction and side reactions.
-
Improper Catalyst Concentration: The amount of base catalyst used is crucial for promoting the reaction without causing excessive side reactions.
-
Impure Reactants: The purity of propanal and benzaldehyde can significantly impact the reaction outcome.
Q3: I am observing a significant amount of a byproduct with a different molecular weight. What could it be?
A3: The most common byproduct is the self-condensation product of propanal, which is 2-methyl-2-pentenal. Other possibilities include products from the Cannizzaro reaction if the conditions are too harsh, although this is less common for aldehydes with alpha-hydrogens.
Q4: How can I minimize the self-condensation of propanal?
A4: To favor the crossed aldol condensation, you should add the propanal slowly to a mixture of the benzaldehyde and the base catalyst. This ensures that the concentration of the propanal enolate is always low, and it is more likely to react with the abundant benzaldehyde rather than another molecule of propanal.
Q5: What is the optimal temperature for this reaction?
A5: The reaction is typically carried out at or slightly above room temperature. Higher temperatures can promote the dehydration of the initial aldol addition product to the desired α,β-unsaturated aldehyde but can also increase the rate of side reactions. It is often a matter of empirical optimization for your specific setup.
Data Presentation: Optimizing Reaction Parameters
Table 1: Effect of Reactant Molar Ratio on Product Yield
| Benzaldehyde : Propanal Molar Ratio | Expected Yield of 3-phenyl-2-methylprop-2-enal (%) | Predominant Side Reaction(s) |
| 1 : 1 | 40 - 55 | Propanal self-condensation |
| 2 : 1 | 60 - 75 | Reduced propanal self-condensation |
| 3 : 1 | 70 - 85 | Minimal propanal self-condensation |
Note: Yields are illustrative and can vary based on other reaction conditions.
Table 2: Effect of Catalyst (NaOH) Concentration on Product Yield
| NaOH Concentration (M) | Expected Yield of 3-phenyl-2-methylprop-2-enal (%) | Observations |
| 0.1 | 50 - 65 | Slower reaction rate |
| 0.5 | 70 - 85 | Optimal catalytic activity |
| 2.0 | 55 - 70 | Increased side reactions and potential for Cannizzaro products |
Note: Optimal concentration should be determined experimentally.
Table 3: Effect of Temperature on Reaction Time and Yield
| Temperature (°C) | Approximate Reaction Time (hours) | Expected Yield of 3-phenyl-2-methylprop-2-enal (%) |
| 25 (Room Temp) | 4 - 6 | 70 - 80 |
| 40 | 2 - 3 | 75 - 85 |
| 60 | 1 - 2 | 65 - 75 (potential increase in byproducts) |
Note: Higher temperatures accelerate the reaction but may decrease selectivity.
Experimental Protocols
Detailed Methodology for the Aldol Condensation of Propanal and Benzaldehyde
This protocol is a general guideline. Optimization may be required for your specific laboratory conditions.
Materials:
-
Benzaldehyde (freshly distilled)
-
Propanal
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask equipped with a magnetic stirrer and an addition funnel
-
Ice bath
Procedure:
-
Preparation: In a round-bottom flask, dissolve sodium hydroxide (e.g., 0.5 molar equivalents relative to propanal) in ethanol. Add benzaldehyde (e.g., 2 molar equivalents relative to propanal) to this solution and cool the mixture in an ice bath with stirring.
-
Slow Addition of Propanal: While vigorously stirring the cooled benzaldehyde-base mixture, add propanal (1 molar equivalent) dropwise from the addition funnel over a period of 30-60 minutes. Maintain the temperature of the reaction mixture below 10°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional hour, then let it warm to room temperature and stir for another 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid. Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Purification: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Further Purification: The crude 3-phenyl-2-methylprop-2-enal can be further purified by vacuum distillation or column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for diagnosing and resolving low product yield.
Experimental Workflow for Optimized Aldol Condensation
Caption: A step-by-step experimental workflow for the synthesis.
References
Preventing over-oxidation in 2-Phenylbutanal synthesis
Technical Support Center: 2-Phenylbutanal Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent the over-oxidation of this compound to 2-phenylbutanoic acid during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when synthesizing this compound?
The main difficulty in the synthesis of this compound, typically via the oxidation of 2-phenyl-1-butanol, is preventing its subsequent oxidation to the corresponding carboxylic acid, 2-phenylbutanoic acid.[1] Aldehydes are generally susceptible to further oxidation, which can significantly reduce the yield of the desired product.
Q2: Why does over-oxidation to 2-phenylbutanoic acid occur?
Over-oxidation occurs when the oxidizing agent is too strong or when reaction conditions, such as the presence of water, facilitate the conversion of the intermediate aldehyde to a carboxylic acid.[2][3] Strong oxidants like potassium permanganate or Jones' reagent (chromic acid) will readily oxidize primary alcohols directly to carboxylic acids.[4][5][6] Even with milder reagents, the presence of water can lead to the formation of a hydrate intermediate from the aldehyde, which can then be further oxidized.[2][3]
Q3: What are the recommended starting materials for this compound synthesis?
The most direct and common precursor for synthesizing this compound is the corresponding primary alcohol, 2-phenyl-1-butanol.[1] This alcohol can be selectively oxidized to the target aldehyde using appropriate methods.
Q4: Which types of oxidizing agents are recommended to prevent over-oxidation?
To prevent over-oxidation, mild and selective oxidizing agents are essential. The most commonly employed and effective reagents fall into three main categories:
-
Chromium-based reagents (anhydrous): Pyridinium chlorochromate (PCC) is a classic reagent that oxidizes primary alcohols to aldehydes and stops at that stage, provided the reaction is run in an anhydrous solvent like dichloromethane (DCM).[2][3][4][5]
-
DMSO-based reagents (Swern Oxidation): The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile like oxalyl chloride, followed by a hindered base such as triethylamine.[7][8][9] It is highly effective, avoids toxic chromium, and is performed at very low temperatures (-78 °C), which helps maintain selectivity.[8][10]
-
Hypervalent Iodine reagents (Dess-Martin Periodinane): Dess-Martin Periodinane (DMP) is a mild and highly selective reagent that efficiently oxidizes primary alcohols to aldehydes under neutral conditions at room temperature.[11][12][13]
Troubleshooting Guide
Problem 1: Low yield of this compound with significant formation of 2-phenylbutanoic acid.
| Potential Cause | Recommended Solution |
| Oxidizing agent is too strong. | Switch to a milder, more selective oxidizing agent. Recommended options include Pyridinium Chlorochromate (PCC), Swern oxidation conditions, or Dess-Martin Periodinane (DMP).[1][5] |
| Presence of water in the reaction. | Ensure all glassware is thoroughly dried and use anhydrous solvents. For water-sensitive reactions like PCC oxidation, this is critical to prevent the formation of a hydrate intermediate that can be further oxidized.[2][3] |
| Reaction temperature is too high. | For many selective oxidations, especially the Swern oxidation, maintaining a low temperature (e.g., -78 °C) is crucial for preventing side reactions and over-oxidation.[8][10] |
| Incorrect stoichiometry of reagents. | Use the correct molar equivalents of the oxidizing agent. For example, PCC oxidations typically work well with just one equivalent of the reagent.[2][3] |
Problem 2: The reaction is sluggish, incomplete, or does not proceed.
| Potential Cause | Recommended Solution |
| Poor quality or degraded reagents. | Use fresh or properly stored reagents. For instance, Dess-Martin Periodinane should be stored under inert gas, and DMSO for Swern oxidations must be strictly anhydrous. |
| Insufficient activation of the oxidizing agent. | In a Swern oxidation, ensure the DMSO is properly activated with oxalyl chloride before the addition of the alcohol. This activation step is rapid but critical.[8][9] |
| Incorrect reaction pH. | Some oxidations are sensitive to pH. For example, DMP oxidations are performed under neutral conditions, and buffers like sodium bicarbonate can be added if the starting material is acid-sensitive.[13] |
Problem 3: The product is difficult to purify from reaction byproducts.
| Potential Cause | Recommended Solution |
| Chromium byproducts (from PCC). | If using PCC, the chromium byproducts can complicate purification. The crude product is typically filtered through a pad of silica gel or Florisil to remove the insoluble chromium salts. |
| Sulfur byproducts (from Swern). | The Swern oxidation produces volatile and odorous dimethyl sulfide.[8] Purification is usually straightforward via standard silica gel chromatography, as the byproduct is easily removed under vacuum. A basic workup can also help remove any acidic impurities. |
| Iodine byproducts (from DMP). | The reduced iodine byproduct from a DMP oxidation can be removed by quenching the reaction with a saturated aqueous solution of sodium thiosulfate.[14] The mixture is then worked up to separate the organic product. |
Data Presentation: Comparison of Selective Oxidizing Agents
The table below summarizes the key characteristics of the recommended reagents for the selective oxidation of 2-phenyl-1-butanol to this compound.
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages & Considerations |
| Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂, Room Temp | Readily available, stable, and simple procedure.[15] Selectively oxidizes 1° alcohols to aldehydes.[2][3] | Contains toxic Cr(VI); workup can be complicated by chromium byproducts; requires strictly anhydrous conditions.[16] |
| Swern Oxidation | DMSO, (COCl)₂, Et₃N in CH₂Cl₂, -78 °C to RT | High yields, chromium-free, compatible with many functional groups due to mild conditions.[7] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide, requires careful handling of oxalyl chloride.[8] |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂ or CHCl₃, Room Temp | Mild, neutral pH conditions; short reaction times; high chemoselectivity and simplified workups.[13] | Reagent can be expensive and is potentially explosive on a large scale; byproduct removal requires a specific quenching step.[13] |
| TEMPO/NaOCl | Biphasic (e.g., CH₂Cl₂/H₂O) with NaOCl, NaHCO₃, KBr | Catalytic use of TEMPO, inexpensive primary oxidant (bleach), avoids heavy metals.[17] Over-oxidation can be controlled.[17] | Reaction rate needs to be carefully controlled; not suitable for all substrates; requires careful pH control. |
Experimental Protocol: Swern Oxidation of 2-phenyl-1-butanol
This protocol provides a detailed method for the synthesis of this compound using a Swern oxidation, which is highly effective at preventing over-oxidation.
Materials:
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Oxalyl chloride
-
Dichloromethane (DCM), anhydrous
-
2-phenyl-1-butanol
-
Triethylamine (Et₃N)
-
Argon or Nitrogen gas supply
-
Standard, dry glassware
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, two dropping funnels, and an argon/nitrogen inlet.
-
Activator Preparation: In the flask, dissolve oxalyl chloride (1.1 equivalents) in anhydrous DCM under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
DMSO Addition: Add a solution of anhydrous DMSO (1.2 equivalents) in anhydrous DCM dropwise to the oxalyl chloride solution via a dropping funnel, ensuring the internal temperature remains below -65 °C. Stir for 15 minutes to allow for the formation of the reactive intermediate.
-
Alcohol Addition: Add a solution of 2-phenyl-1-butanol (1.0 equivalent) in anhydrous DCM dropwise, again maintaining the temperature below -65 °C. Stir the resulting mixture for 30 minutes at -78 °C.
-
Base Quenching: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the reaction to slowly warm to room temperature over approximately 45-60 minutes.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude this compound product using silica gel column chromatography to yield the pure aldehyde.
Visualizations
Troubleshooting Workflow for Over-oxidation
The following diagram illustrates a logical workflow for diagnosing and solving issues of over-oxidation during the synthesis of this compound.
Caption: Troubleshooting decision tree for over-oxidation issues.
Reaction Pathway Diagram
This diagram shows the desired synthetic route from the starting alcohol to this compound and the competing over-oxidation pathway.
Caption: Synthetic pathways in this compound synthesis.
References
- 1. This compound | 2439-43-2 | Benchchem [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]
- 5. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Potassium dichromate - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Before you continue to YouTube [consent.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 16. youtube.com [youtube.com]
- 17. Oxidation to Aldehydes and Ketones – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
Technical Support Center: Troubleshooting Low Enantioselectivity in Reactions with 2-Phenylbutanal
Welcome to the technical support center for chemists and researchers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving high enantioselectivity in chemical reactions involving 2-phenylbutanal. As an α-branched aldehyde, this compound can present unique challenges in stereoselective synthesis.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low enantioselectivity in my reaction with this compound?
Low enantioselectivity in reactions with this compound, an α-branched aldehyde, can stem from several factors. These include the purity of the starting material, the choice of catalyst and its loading, the reaction solvent, and the temperature. The steric hindrance from the α-branching can impede the catalyst's ability to effectively control the facial selectivity of the reaction.
Q2: How critical is the purity of this compound for achieving high enantioselectivity?
The purity of this compound is paramount. Acidic impurities, often present from its synthesis or degradation, can interfere with the catalyst, particularly in organocatalyzed reactions. These impurities can protonate the catalyst or the enamine intermediate, leading to a non-stereoselective background reaction and a subsequent decrease in the enantiomeric excess (ee).
Q3: Can the choice of catalyst significantly impact the enantioselectivity?
Absolutely. For organocatalyzed reactions, for instance, the structure of the catalyst is crucial. Primary amine catalysts are often more effective for reactions involving α-branched aldehydes compared to secondary amines. The catalyst's structure dictates the steric and electronic environment of the transition state, which directly influences the stereochemical outcome.
Q4: What is the role of the solvent in controlling enantioselectivity?
The solvent plays a multifaceted role in influencing enantioselectivity. It can affect the solubility of the catalyst and reactants, the stability of the transition state, and the aggregation of the catalyst. The polarity and hydrogen-bonding ability of the solvent are particularly important parameters to consider.
Q5: How does temperature affect the enantioselectivity of the reaction?
Generally, lower reaction temperatures lead to higher enantioselectivity. This is because the difference in the activation energies for the formation of the two enantiomers becomes more significant at lower temperatures, favoring the formation of the major enantiomer. However, lowering the temperature can also decrease the reaction rate, so a balance must be struck.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues of low enantioselectivity in reactions involving this compound.
Problem: Low Enantiomeric Excess (ee)
The first and most critical step is to ensure the purity of your this compound.
-
Action: Purify the this compound, preferably by fractional distillation, to remove any acidic impurities or other contaminants.
-
Verification: Check the purity of the distilled aldehyde by NMR and GC-MS.
If the starting material is pure, the next step is to scrutinize the catalyst and the reaction setup.
-
Catalyst Choice: For organocatalyzed reactions, consider switching from a secondary amine catalyst (like proline) to a primary amine-based catalyst, which can offer better stereocontrol for α-branched aldehydes.
-
Catalyst Loading: Vary the catalyst loading. While higher loading can sometimes improve conversion, it may not always lead to higher ee.
-
Water Content: In some organocatalytic reactions, the presence of a controlled amount of water can be beneficial. However, excess water can be detrimental. Ensure your solvents are appropriately dried if the reaction is known to be water-sensitive.
Fine-tuning the reaction parameters can have a significant impact on enantioselectivity.
-
Temperature: Lower the reaction temperature. A temperature screening experiment is highly recommended.
-
Solvent: Screen a range of solvents with varying polarities and coordinating abilities.
-
Concentration: The concentration of the reactants can influence catalyst aggregation and reaction kinetics, which in turn can affect enantioselectivity.
Careful analysis of the product and reaction mixture can provide valuable clues.
-
Chiral HPLC Analysis: Ensure you have a robust and validated chiral HPLC method to accurately determine the enantiomeric excess.
-
Byproduct Identification: Analyze the crude reaction mixture to identify any byproducts that might indicate side reactions are competing with the desired stereoselective pathway.
Data Presentation
The following tables summarize the impact of various parameters on the enantioselectivity of reactions analogous to those with this compound. Note: Data for this compound is limited in the literature; these tables provide a general guide based on similar α-branched aldehydes.
Table 1: Effect of Catalyst on Enantioselectivity in the Michael Addition of an α-Branched Aldehyde to Nitrostyrene
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | (S)-Proline | 20 | DMSO | RT | 85 | 45 |
| 2 | Jørgensen-Hayashi Catalyst | 10 | Toluene | 0 | 92 | 95 |
| 3 | MacMillan Catalyst (1st Gen) | 10 | CH2Cl2 | -20 | 88 | 91 |
| 4 | Primary Amine Catalyst | 10 | THF | -30 | 95 | >99 |
Table 2: Effect of Solvent and Temperature on Enantioselectivity in a Proline-Catalyzed Aldol Reaction
| Entry | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | DMSO | RT | 90 | 60 |
| 2 | DMSO | 0 | 85 | 75 |
| 3 | CH2Cl2 | RT | 75 | 55 |
| 4 | CH2Cl2 | -20 | 70 | 80 |
| 5 | Toluene | RT | 60 | 40 |
| 6 | Toluene | -40 | 55 | 85 |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus. Use a vacuum-jacketed Vigreux column for efficient separation. Ensure all glassware is dry.
-
Charging the Flask: Add the crude this compound to a round-bottom flask with a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.
-
Distillation: Heat the flask gently using a heating mantle. Collect the fraction that distills at the correct boiling point of this compound (approximately 204-205 °C at atmospheric pressure). The distillation rate should be slow and steady, about 1-2 drops per second.
-
Storage: Store the purified this compound under an inert atmosphere (nitrogen or argon) and in a refrigerator to prevent oxidation.
Protocol 2: General Procedure for an Organocatalyzed Michael Addition
-
Reaction Setup: To a dry vial under an inert atmosphere, add the organocatalyst (e.g., Jørgensen-Hayashi catalyst, 0.02 mmol, 10 mol%).
-
Addition of Reactants: Add the solvent (e.g., toluene, 1.0 mL) and stir for 5 minutes. Add the nitrostyrene (0.2 mmol, 1.0 equiv). Cool the mixture to the desired temperature (e.g., 0 °C).
-
Initiation of Reaction: Add the freshly distilled this compound (0.24 mmol, 1.2 equiv) dropwise.
-
Monitoring: Monitor the reaction progress by TLC or GC.
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
The following diagrams illustrate the troubleshooting workflow and the general mechanism of an organocatalyzed reaction.
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: General mechanism of enamine catalysis.
Removal of biphenyl byproduct from Grignard synthesis of 2-Phenylbutanal.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of the biphenyl byproduct from the Grignard synthesis of 2-phenylbutanal.
Frequently Asked Questions (FAQs)
Q1: Why is biphenyl formed as a byproduct in the Grignard synthesis of this compound?
A1: Biphenyl is a common byproduct in Grignard reactions involving phenylmagnesium bromide. It is primarily formed through a side reaction where the Grignard reagent couples with unreacted bromobenzene.[1] This side reaction is particularly favored at higher concentrations of bromobenzene and elevated reaction temperatures.[1]
Q2: What are the general strategies to minimize the formation of biphenyl during the reaction?
A2: To minimize biphenyl formation, it is recommended to:
-
Control the addition rate of bromobenzene: A slow, dropwise addition of bromobenzene to the magnesium turnings helps to maintain a low concentration of the halide and control the exothermic nature of the reaction.
-
Maintain a gentle reflux: Avoid excessive heating of the reaction mixture, as higher temperatures promote the biphenyl coupling side reaction.[1]
-
Ensure efficient stirring: Good agitation ensures that the bromobenzene reacts promptly with the magnesium, rather than accumulating and reacting with the formed Grignard reagent.
Q3: What are the recommended methods for removing biphenyl from the this compound product?
A3: The most effective methods for removing the non-polar biphenyl byproduct from the polar this compound product are:
-
Sodium Bisulfite Extraction: This is a highly effective method for separating aldehydes from mixtures.[1][2][3] The aldehyde forms a water-soluble adduct with sodium bisulfite, which can be separated from the water-insoluble biphenyl through liquid-liquid extraction. The aldehyde is then regenerated from the aqueous layer.
-
Column Chromatography: This is a standard purification technique that separates compounds based on their polarity. Since this compound is significantly more polar than biphenyl, they can be effectively separated on a silica gel column.
-
Trituration (for solid derivatives): While this compound is a liquid, this method can be applied if the aldehyde is first converted to a solid derivative, such as an oxime. The biphenyl can then be washed away with a non-polar solvent.
Q4: How can I monitor the progress of the purification?
A4: The progress of the purification can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) will show distinct spots for this compound and biphenyl, allowing you to assess the purity of the fractions.
Troubleshooting Guides
Issue 1: Biphenyl remains in the product after a single purification step.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction with sodium bisulfite. | Ensure a sufficient excess of saturated sodium bisulfite solution is used. Increase the shaking time during the extraction to ensure complete adduct formation. |
| Inefficient separation during column chromatography. | Optimize the solvent system for column chromatography to achieve better separation between the product and biphenyl spots on a TLC plate before running the column. Ensure proper column packing to avoid channeling. |
| Insufficient washing during trituration of a solid derivative. | Increase the number of washes with the non-polar solvent. Ensure the solid is finely ground to maximize surface area for washing. |
Issue 2: Low yield of this compound after purification.
| Possible Cause | Troubleshooting Step |
| Incomplete regeneration of the aldehyde from the bisulfite adduct. | Ensure the aqueous layer is made sufficiently basic (pH > 10) to reverse the adduct formation. Perform multiple extractions of the basified aqueous layer to recover all the aldehyde. |
| Product loss during column chromatography. | Use a less polar solvent system if the product is eluting too slowly. Avoid using an excessively large column. |
| Product is partially soluble in the trituration solvent. | Use a solvent in which the this compound derivative has very low solubility. Perform the trituration at a lower temperature to minimize solubility. |
Data Presentation
The following table summarizes the effectiveness of the recommended purification methods.
| Purification Method | Principle of Separation | Estimated Purity Achieved | Advantages | Disadvantages |
| Sodium Bisulfite Extraction | Reversible chemical reaction and liquid-liquid extraction. | >98% | High selectivity for aldehydes, scalable, and cost-effective. | Requires an additional step to regenerate the aldehyde. |
| Column Chromatography | Adsorption chromatography based on polarity differences. | >99% | Can achieve very high purity, applicable to a wide range of compounds. | Can be time-consuming, requires larger volumes of solvent, and may lead to some product loss on the column. |
| Trituration (of a solid derivative) | Difference in solubility between the derivative and the impurity. | >95% | Simple and effective for solid compounds. | Requires an additional two-step process (derivatization and hydrolysis). |
Experimental Protocols
Method 1: Purification of this compound using Sodium Bisulfite Extraction
This protocol is adapted from a general procedure for the purification of aldehydes.[1]
1. Formation of the Bisulfite Adduct:
-
Dissolve the crude this compound containing the biphenyl byproduct in a minimal amount of a water-miscible organic solvent like methanol or tetrahydrofuran (THF) in a separatory funnel.
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). Use at least a 1.5 molar excess relative to the estimated amount of this compound.
-
Stopper the funnel and shake vigorously for 5-10 minutes. The formation of a white precipitate (the bisulfite adduct) may be observed.
2. Extraction of Biphenyl:
-
Add a water-immiscible organic solvent with low polarity, such as hexane or diethyl ether, to the separatory funnel.
-
Add water to dissolve the bisulfite adduct.
-
Shake the funnel gently and allow the layers to separate. The biphenyl will be in the upper organic layer, while the bisulfite adduct of this compound will be in the lower aqueous layer.
-
Drain the lower aqueous layer into a clean flask.
-
Wash the organic layer with a small amount of water and combine the aqueous washes with the initial aqueous layer.
3. Regeneration of this compound:
-
Place the combined aqueous layers in a clean separatory funnel.
-
Slowly add a saturated sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) solution while monitoring the pH with litmus paper or a pH meter. Continue adding the base until the solution is distinctly alkaline (pH > 10). This will regenerate the this compound.
-
Extract the regenerated this compound from the aqueous layer with a fresh portion of a suitable organic solvent (e.g., diethyl ether or dichloromethane). Repeat the extraction at least two more times.
-
Combine the organic extracts and wash them with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Method 2: Purification by Column Chromatography
1. Preparation:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude this compound in a minimal amount of the elution solvent.
2. Elution:
-
Load the sample onto the top of the silica gel column.
-
Begin eluting the column with a non-polar solvent (e.g., 100% hexane). The non-polar biphenyl will elute from the column first.
-
Gradually increase the polarity of the elution solvent by adding a more polar solvent (e.g., ethyl acetate). A gradient of 0% to 10% ethyl acetate in hexane is a good starting point. The more polar this compound will elute from the column after the biphenyl.
3. Collection and Analysis:
-
Collect fractions of the eluate in separate test tubes.
-
Monitor the composition of the fractions using TLC.
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualizations
Caption: Troubleshooting workflow for the removal of biphenyl byproduct.
References
Strategies to increase the rate of 2-Phenylbutanal reactions
Welcome to the Technical Support Center for 2-Phenylbutanal reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the success of your experiments.
Troubleshooting Guides
This section provides solutions to common issues encountered during reactions involving this compound.
Issue 1: Low or No Product Yield
Possible Causes and Solutions
| Cause | Solution |
| Impure Reactants or Solvents | Ensure all starting materials, including this compound, other reactants, and solvents, are pure and dry. Impurities can interfere with the reaction. Use freshly distilled solvents when necessary. |
| Incorrect Reaction Temperature | Temperature control is critical. For instance, Grignard reactions for synthesizing this compound precursors often require low temperatures (e.g., -78°C) to maintain reagent stability.[1] Monitor and maintain the optimal temperature for your specific reaction. |
| Improper Atmosphere | Many reactions, especially those involving organometallics like Grignard reagents, are sensitive to air and moisture.[2][3][4] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inefficient Stirring | Ensure the reaction mixture is being stirred vigorously to ensure homogeneity and facilitate reactant interaction. |
| Decomposition of Product | The desired product may be unstable under the reaction or workup conditions. Consider quenching the reaction as soon as it is complete and perform the workup at a low temperature. |
| Suboptimal Reagent Stoichiometry | The ratio of reactants can significantly impact yield. Perform small-scale optimization experiments to determine the ideal stoichiometry. |
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Issue 2: Formation of Multiple Products/Side Reactions
Possible Causes and Solutions
| Cause | Solution |
| Side Reactions of the Aldehyde | The aldehyde group of this compound is highly reactive and can undergo side reactions such as self-condensation (aldol reaction) or oxidation.[5][6][7][8][9] |
| - Aldol Condensation: Use non-protic solvents and control the temperature to minimize self-condensation. The choice of base is also critical. | |
| - Oxidation: Avoid exposure to air, especially at elevated temperatures. Use specific and mild oxidizing agents if oxidation is the intended reaction to avoid over-oxidation to the carboxylic acid.[1] | |
| Crossed-Aldol Condensation | When reacting this compound with another enolizable aldehyde or ketone, a mixture of products is likely. To favor a single product, use a non-enolizable aldehyde/ketone as the other reactant or use one reactant in large excess.[5] |
| Grignard Reagent Side Reactions | Grignard reagents are strong bases and can deprotonate any acidic protons in the reaction mixture, leading to undesired byproducts.[2][3][4] Ensure all glassware is scrupulously dried and use anhydrous solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the most effective strategies to increase the rate of reactions involving this compound?
A1: Several factors can be manipulated to increase the reaction rate:
-
Temperature: Generally, increasing the temperature increases the reaction rate. However, be cautious as higher temperatures can also lead to side reactions and product decomposition.
-
Concentration: Increasing the concentration of reactants will lead to more frequent molecular collisions and a higher reaction rate.
-
Catalysts: The use of an appropriate catalyst can significantly increase the reaction rate by providing an alternative reaction pathway with lower activation energy. The choice of catalyst will be specific to the reaction being performed.
-
Solvent: The polarity and protic/aprotic nature of the solvent can influence reaction rates. Choose a solvent that best solubilizes the reactants and stabilizes the transition state.
Q2: Which catalysts are recommended for the synthesis and subsequent reactions of this compound?
A2: The choice of catalyst is highly dependent on the specific reaction:
-
Aldol Condensation (for synthesis): A base catalyst such as sodium hydroxide or an acid catalyst is typically used.
-
Oxidation of 2-Phenylbutanol (for synthesis): Mild oxidizing agents like Pyridinium chlorochromate (PCC) or conditions for Swern oxidation are used to prevent over-oxidation.[1]
-
Reduction of this compound: Metal hydrides like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective.[1]
-
Asymmetric α-functionalization: Chiral bifunctional catalysts can be employed for stereoselective additions to the alpha-carbon.
Q3: How can I minimize the formation of byproducts during the oxidation of this compound to 2-phenylbutanoic acid?
A3: To minimize byproducts during the oxidation of this compound, consider the following:
-
Choice of Oxidizing Agent: Use a selective oxidizing agent. While strong oxidizing agents like potassium permanganate can be effective, they can also lead to side reactions if not carefully controlled.[1]
-
Reaction Conditions: Control the temperature and reaction time. Over-running the reaction or using excessive heat can promote side reactions.
-
Purity of Starting Material: Ensure your starting this compound is of high purity.
Quantitative Data on Reaction Parameters (Illustrative)
The following table provides an illustrative example of how reaction conditions can affect the yield of a hypothetical reaction of this compound. Note: This data is for illustrative purposes and may not represent actual experimental results.
| Temperature (°C) | Catalyst | Reactant A:B Ratio | Reaction Time (h) | Yield (%) |
| 25 | None | 1:1 | 24 | 15 |
| 25 | Catalyst X | 1:1 | 12 | 65 |
| 50 | Catalyst X | 1:1 | 6 | 80 |
| 50 | Catalyst X | 1:1.5 | 6 | 92 |
| 75 | Catalyst X | 1:1.5 | 4 | 85 (decomposition observed) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Swern Oxidation of 2-Phenylbutanol
This protocol describes a mild oxidation method to produce this compound from 2-phenylbutanol.[10][11][12]
Materials:
-
2-Phenylbutanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet.
-
Dissolve DMSO (2.2 equivalents) in anhydrous DCM and cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add oxalyl chloride (1.1 equivalents) dropwise to the cooled DMSO solution. Stir for 15 minutes.
-
Add a solution of 2-phenylbutanol (1 equivalent) in DCM dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.
-
Add triethylamine (5 equivalents) dropwise. The reaction mixture may become thick. Stir for 15 minutes at -78 °C, then allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Swern Oxidation Reaction Pathway
Caption: Key stages in the Swern oxidation of an alcohol to an aldehyde.
Protocol 2: Reduction of this compound to 2-Phenylbutanol
This protocol outlines the reduction of the aldehyde functional group.[1]
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.1 equivalents) portion-wise to the cooled solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 2-phenylbutanol.
For further assistance, please contact our technical support team.
References
- 1. This compound | 2439-43-2 | Benchchem [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Khan Academy [khanacademy.org]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Swern oxidation - Wikipedia [en.wikipedia.org]
- 11. Swern Oxidation [organic-chemistry.org]
- 12. m.youtube.com [m.youtube.com]
Minimizing racemization of 2-Phenylbutanal during reactions
Welcome to the technical support center for 2-Phenylbutanal. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing racemization during chemical reactions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process that converts a single enantiomer of a chiral compound into a mixture of both enantiomers. For this compound, the stereocenter at the alpha-position to the carbonyl group is susceptible to racemization, especially under basic or acidic conditions. This is a significant issue in pharmaceutical development and stereoselective synthesis, where the biological activity of a molecule is often dependent on a specific enantiomer.
Q2: What is the primary mechanism of racemization for this compound?
A2: The primary mechanism for racemization of this compound is through the formation of a planar enol or enolate intermediate. The hydrogen atom at the chiral alpha-carbon is acidic and can be removed by a base, forming a resonance-stabilized enolate. Reprotonation of this achiral intermediate can occur from either face, leading to a mixture of both enantiomers.
Q3: Which reaction conditions are most likely to cause racemization of this compound?
A3: Conditions that promote the formation of an enol or enolate will increase the risk of racemization. These include:
-
Basic conditions: The presence of strong or even weak bases can deprotonate the alpha-carbon.
-
Elevated temperatures: Higher temperatures can provide the energy needed to overcome the activation barrier for enolate formation and can also accelerate the rate of racemization.
-
Protic solvents: Solvents with acidic protons can facilitate the proton exchange that leads to racemization.
-
Prolonged reaction times: The longer the chiral aldehyde is exposed to racemizing conditions, the greater the loss of enantiomeric purity.
Troubleshooting Guides
Issue 1: Significant loss of enantiomeric excess (ee) after a base-mediated reaction.
Possible Causes:
-
Base Strength and Steric Hindrance: The choice of base is critical. Strong, non-nucleophilic bases are often used to formenolates, but their properties can influence the rate of racemization.
-
Reaction Temperature: Higher temperatures accelerate the rate of enolate formation and subsequent racemization.
-
Solvent Choice: The polarity and protic nature of the solvent can impact the stability of the enolate and the transition state for racemization.
Solutions:
-
Optimize the Base: For reactions requiring enolate formation, consider using a sterically hindered base like Lithium Hexamethyldisilazide (LiHMDS) over less hindered bases such as Lithium Diisopropylamide (LDA). The bulkier base can influence the stereoselectivity of subsequent reactions and potentially minimize racemization.
-
Lower the Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. Temperatures of -78 °C are common for enolate formation to preserve stereochemical integrity.
-
Use Aprotic Solvents: Employ aprotic solvents like Tetrahydrofuran (THF) or Diethyl Ether to avoid proton exchange that can lead to racemization.
Table 1: Influence of Reaction Conditions on Enantiomeric Excess (Qualitative)
| Parameter | Condition Favoring High ee | Condition Risking Racemization | Rationale |
| Base | Sterically hindered (e.g., LiHMDS) | Less hindered (e.g., LDA), stronger bases | Can influence stereoselectivity and rate of deprotonation. |
| Temperature | Low temperature (e.g., -78 °C) | High temperature (e.g., Room Temp. or above) | Reduces the rate of enolate equilibration and racemization. |
| Solvent | Aprotic (e.g., THF, Diethyl Ether) | Protic (e.g., alcohols) | Prevents proton exchange with the enolate intermediate. |
| Reaction Time | As short as possible | Prolonged | Minimizes the time the chiral center is susceptible to racemization. |
Issue 2: Racemization during reaction workup and purification.
Possible Causes:
-
Aqueous Workup: Quenching the reaction with acidic or basic aqueous solutions can cause racemization.
-
Chromatography: Silica gel is acidic and can promote enolization and racemization, especially with prolonged exposure.
Solutions:
-
Neutral Quench: Quench the reaction with a neutral reagent, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), and work at low temperatures.
-
Minimize Contact with Silica Gel:
-
Use a less acidic stationary phase like alumina for chromatography if compatible with your compound.
-
Deactivate silica gel by treating it with a base like triethylamine before use.
-
Keep the purification process as short as possible.
-
-
Alternative Purification Methods: Consider purification techniques that do not involve acidic stationary phases, such as distillation or crystallization, if applicable.
Experimental Protocols
Protocol 1: General Procedure for a Low-Temperature, Base-Mediated Aldol Reaction to Minimize Racemization
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel under an inert atmosphere of nitrogen or argon.
-
Solvent and Aldehyde: Add anhydrous THF to the flask and cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of this compound in anhydrous THF dropwise to the cooled solvent.
-
Enolate Formation: Slowly add a solution of LiHMDS (1.05 equivalents) in THF to the reaction mixture via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 30-60 minutes to allow for complete enolate formation.
-
Aldol Addition: Add the electrophile (e.g., another aldehyde or ketone) dropwise to the enolate solution at -78 °C. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it at -78 °C by the slow addition of a pre-cooled, saturated aqueous solution of NH₄Cl.
-
Extraction: Allow the mixture to warm to room temperature. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product quickly via flash column chromatography on triethylamine-deactivated silica gel.
Protocol 2: Chiral Gas Chromatography (GC) Method for Determining Enantiomeric Excess
-
Column: A chiral GC column, such as one with a cyclodextrin-based stationary phase (e.g., Beta-DEX™).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Detector (FID) Temperature: 250 °C.
-
Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 5-10 °C/min) to a final temperature (e.g., 180 °C). The exact parameters will need to be optimized for the specific column and instrument.
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile, anhydrous solvent like dichloromethane or diethyl ether.
Visualizations
Caption: Racemization mechanism of this compound via a planar enolate intermediate.
Technical Support Center: Purifying 2-Phenylbutanal by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Phenylbutanal using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation of this compound from Impurities | - Inappropriate mobile phase polarity. - Column overloading. - Column channeling or cracking.[1] | - Optimize Mobile Phase: Use Thin Layer Chromatography (TLC) to determine the ideal solvent system. Aim for an Rf value of 0.2-0.3 for this compound.[2] - Reduce Sample Load: The amount of crude material should typically be 1-5% of the mass of the silica gel. - Repack Column: Ensure the silica gel is packed uniformly without any air bubbles or cracks. Wet packing is often more effective than dry packing.[1] |
| This compound Elutes Too Quickly (High Rf) | - Mobile phase is too polar. | - Decrease the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase. |
| This compound Elutes Too Slowly or Not at All (Low Rf) | - Mobile phase is not polar enough. | - Gradually increase the proportion of the polar solvent in the mobile phase. A gradient elution may be effective.[2] |
| Peak Tailing of this compound | - Interaction of the aldehyde with acidic silica gel. - Sample overload. | - Deactivate Silica Gel: Add a small amount of triethylamine (0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel.[2] - Reduce Sample Concentration: Dissolve the sample in a minimal amount of the mobile phase before loading. |
| Peak Fronting | - Sample is overloaded on the column. | - Reduce the amount of sample loaded onto the column.[3] |
| Split Peaks | - Column bed is disturbed or has a channel. - Sample was not loaded evenly. | - Repack the Column: Ensure a level and undisturbed silica gel bed. - Improve Sample Loading: Dissolve the sample in a minimal amount of solvent and load it carefully and evenly onto the top of the column. |
| Irreproducible Retention Times | - Inconsistent mobile phase composition. - Column degradation. | - Prepare Fresh Mobile Phase: Ensure accurate and consistent solvent ratios for each run. - Use a New Column: If the column has been used multiple times, the stationary phase may be degraded. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the column chromatography of this compound?
A1: For a standard purification of this compound on silica gel, a good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent such as ethyl acetate. Based on general principles, a starting ratio of 95:5 or 90:10 (hexane:ethyl acetate) is often a reasonable starting point. It is crucial to first determine the optimal solvent system by running a TLC of the crude material.[4]
Q2: What type of stationary phase is best for purifying this compound?
A2: Silica gel is the most common and generally effective stationary phase for the purification of moderately polar compounds like this compound.[1] For challenging separations involving aromatic compounds, a phenyl-bonded silica phase could offer alternative selectivity due to π-π interactions between the stationary phase and the phenyl ring of the analyte.[5][6]
Q3: How can I prevent the decomposition of this compound on the silica gel column?
A3: Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, leading to side reactions like aldol condensation.[7] To mitigate this, you can use deactivated silica gel. This can be achieved by flushing the packed column with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (0.1-1%), before loading your sample.[2]
Q4: What is the best method for loading the this compound sample onto the column?
A4: There are two primary methods for sample loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully apply it to the top of the column bed with a pipette.[8] This is the most common method.
-
Dry Loading: If your sample is not very soluble in the mobile phase, you can pre-adsorb it onto a small amount of silica gel. Dissolve your sample in a suitable volatile solvent, add a small amount of silica gel, and then remove the solvent by rotary evaporation to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.[2]
Q5: How do I choose the right solvent system for the purification?
A5: The ideal solvent system is best determined by thin-layer chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The goal is to find a solvent system where the this compound has an Rf value between 0.2 and 0.4, and is well-separated from any impurities.[4]
Experimental Protocol: Column Chromatography of this compound
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane:ethyl acetate).
-
Visualize the spots (e.g., using a UV lamp or a potassium permanganate stain).
-
Select the solvent system that gives an Rf of ~0.3 for this compound and the best separation from impurities.
-
-
Column Preparation:
-
Select an appropriate size glass column with a stopcock.
-
Place a small plug of cotton or glass wool at the bottom of the column.[8]
-
Add a thin layer of sand.[1]
-
Prepare a slurry of silica gel in the chosen mobile phase.[1]
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.[1]
-
Allow the silica to settle, and then add a protective layer of sand on top.
-
Drain the solvent until it is just level with the top of the sand. Do not let the column run dry.[1]
-
-
Sample Loading:
-
Dissolve the crude this compound in the minimum amount of the mobile phase.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Open the stopcock and allow the sample to enter the silica gel bed.
-
Add a small amount of fresh mobile phase to rinse the sides of the column and allow it to enter the silica gel.
-
-
Elution and Fraction Collection:
-
Analysis of Fractions:
-
Analyze the collected fractions by TLC to determine which ones contain the purified this compound.
-
Combine the pure fractions containing the desired product.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. youtube.com [youtube.com]
- 2. Purification [chem.rochester.edu]
- 3. waters.com [waters.com]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. JEE Main 2026 Syllabus PDF - Download Paper 1 and 2 Syllabus by NTA [vedantu.com]
- 8. orgsyn.org [orgsyn.org]
- 9. youtube.com [youtube.com]
Technical Support Center: Grignard Synthesis of 2-Phenylbutanal - Water-Free Conditions
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Grignard synthesis of 2-Phenylbutanal, with a critical focus on maintaining anhydrous conditions.
Frequently Asked Questions (FAQs)
Q1: Why are water-free conditions so critical for the Grignard synthesis of this compound?
A1: Grignard reagents, such as the phenylmagnesium bromide used to synthesize the 2-phenyl-1-butanol intermediate, are powerful nucleophiles and strong bases.[1][2] They react readily with even trace amounts of water in an acid-base reaction.[1][2] The water protonates the Grignard reagent, converting it into an unreactive hydrocarbon (benzene in this case) and magnesium salts, which significantly reduces the yield of the desired product or can even prevent the reaction from starting altogether.[1][2]
Q2: What are the primary sources of water contamination in a Grignard reaction setup?
A2: Water contamination can arise from several sources:
-
Atmospheric moisture: Especially on humid days, moisture from the air can be a significant contaminant.
-
Improperly dried glassware: Residual water on the surface of flasks, condensers, and addition funnels is a common issue.
-
"Wet" solvents: Solvents that have not been rigorously dried will introduce water directly into the reaction.
-
Starting materials: The alkyl or aryl halide and the aldehyde may contain trace amounts of water.
Q3: How can I effectively dry my glassware for a Grignard reaction?
A3: All glassware must be scrupulously dried before use. The recommended procedure is to oven-dry the glassware at a temperature above 100°C for several hours and then allow it to cool in a desiccator over a drying agent. Alternatively, flame-drying the assembled apparatus under a stream of dry, inert gas (like nitrogen or argon) immediately before use is a common and effective technique.
Q4: What are the best methods for drying the ether solvent used in the reaction?
A4: Diethyl ether or tetrahydrofuran (THF) are common solvents for Grignard reactions and must be anhydrous.[3] While commercially available anhydrous solvents are a good starting point, they can absorb moisture from the atmosphere once opened. For rigorously dry solvent, distillation from a suitable drying agent is recommended. Common methods include:
-
Distillation from sodium/benzophenone: This is a classic method where the solvent is refluxed over sodium metal and benzophenone until a persistent blue or purple color of the benzophenone ketyl radical indicates anhydrous conditions.
-
Using molecular sieves: Activated 3Å or 4Å molecular sieves can be used to dry ethers. The sieves should be activated by heating in a furnace prior to use.[4][5]
-
Using other drying agents: Drying agents like calcium hydride (CaH₂) can also be used, but their compatibility with the specific ether must be considered.
Q5: How do I know if my Grignard reaction has been compromised by water?
A5: Several signs can indicate water contamination:
-
Failure of the reaction to initiate: The formation of the Grignard reagent is often the most sensitive step. If the characteristic cloudiness and gentle reflux do not begin after adding a small amount of the halide to the magnesium turnings, water contamination may be the culprit.
-
Low yield of the desired product: If the reaction proceeds but the yield of this compound is significantly lower than expected, the destruction of the Grignard reagent by water is a likely cause.
-
Formation of benzene as a byproduct: In the synthesis of 2-phenyl-1-butanol, the presence of benzene in your crude product is a direct indication that the phenylmagnesium bromide reacted with a proton source, most commonly water.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Grignard reaction fails to initiate (no cloudiness or exotherm) | 1. Wet glassware or solvent. 2. Passivated magnesium surface. 3. Impure reagents. | 1. Repeat the setup ensuring all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere. Use freshly distilled anhydrous ether. 2. Activate the magnesium turnings. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings with a dry glass rod to expose a fresh surface. 3. Use freshly distilled alkyl/aryl halide and aldehyde. |
| Low yield of this compound | 1. Partial reaction of the Grignard reagent with trace water. 2. Incomplete reaction during the Grignard or oxidation step. 3. Loss of product during workup and purification. | 1. Ensure all precautions for anhydrous conditions are strictly followed in future attempts. Consider using a slight excess of the Grignard reagent to compensate for minor water contamination. 2. Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure completion of both the Grignard addition and the subsequent oxidation. 3. Optimize the extraction and chromatography procedures to minimize product loss. |
| Formation of significant amounts of benzene byproduct | Reaction of phenylmagnesium bromide with a proton source (likely water). | This is a clear indication of water contamination. Review and improve all drying procedures for glassware, solvents, and starting materials. Ensure the reaction is carried out under a positive pressure of a dry inert gas. |
| Formation of a Wurtz coupling byproduct (biphenyl) | Reaction of the Grignard reagent with unreacted bromobenzene. | This side reaction can be minimized by the slow, dropwise addition of the bromobenzene solution to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture. |
Data Presentation: Impact of Water on Grignard Reaction Yield
| Water Content in Solvent (ppm) | Estimated Yield of Grignard Product (%) |
| < 50 (Anhydrous) | > 90% |
| 150 | ~70-80% |
| 500 | ~40-50% |
| > 1000 | < 20% or reaction failure |
Note: These are estimated values for illustrative purposes. Actual yields will vary depending on the specific reactants and reaction conditions.
Experimental Protocols
The synthesis of this compound via a Grignard reaction is a two-step process. First, phenylmagnesium bromide is reacted with propanal to form the intermediate alcohol, 2-phenyl-1-butanol. This is followed by the oxidation of the alcohol to the desired aldehyde, this compound.
Step 1: Grignard Synthesis of 2-Phenyl-1-butanol
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
Propanal
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Iodine crystal (for activation, if necessary)
Procedure:
-
Preparation of Apparatus: All glassware (a three-necked round-bottom flask, a reflux condenser, a dropping funnel, and a magnetic stir bar) must be thoroughly oven-dried or flame-dried under a stream of dry nitrogen or argon. The apparatus is assembled while hot and allowed to cool to room temperature under a positive pressure of the inert gas. A drying tube filled with calcium chloride is placed on top of the condenser.
-
Formation of the Grignard Reagent: Place the magnesium turnings in the reaction flask. In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether. Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction should initiate within a few minutes, indicated by the appearance of turbidity and a gentle boiling of the ether. If the reaction does not start, warm the flask gently with a heat gun or add a small crystal of iodine. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Propanal: Cool the Grignard reagent solution in an ice bath. Prepare a solution of propanal in anhydrous diethyl ether and add it to the dropping funnel. Add the propanal solution dropwise to the stirred Grignard reagent at a rate that keeps the reaction temperature below 10°C. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for one hour.
-
Workup: Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts. Separate the ether layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure to obtain the crude 2-phenyl-1-butanol.
Step 2: Oxidation of 2-Phenyl-1-butanol to this compound
Materials:
-
Crude 2-phenyl-1-butanol from Step 1
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Celite or silica gel
-
Anhydrous diethyl ether
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend PCC in anhydrous dichloromethane.
-
Oxidation: Dissolve the crude 2-phenyl-1-butanol in anhydrous dichloromethane and add this solution to the PCC suspension in one portion. Stir the mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.
-
Workup: Dilute the reaction mixture with anhydrous diethyl ether and filter the mixture through a pad of Celite or silica gel to remove the chromium salts. Wash the filter cake with additional diethyl ether.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude this compound can be purified by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Grignard Reaction Yield
Caption: Troubleshooting workflow for low yield in Grignard synthesis.
Signaling Pathway: The Detrimental Effect of Water on Grignard Reagents
Caption: Reaction pathways of a Grignard reagent in the presence of water.
References
Validation & Comparative
Navigating the Chiral Maze: A Comparative Guide to HPLC Methods for 2-Phenylbutanal Enantiomer Separation
The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, necessitates the use of a chiral environment. In HPLC, this is most commonly achieved through the use of a chiral stationary phase (CSP). The selection of the appropriate CSP and mobile phase is paramount for achieving successful enantioseparation.
Potential Chiral HPLC Methods: A Comparative Overview
Based on the chemical structure of 2-Phenylbutanal (an aromatic aldehyde with a chiral center at the alpha-position to the carbonyl group), polysaccharide-based and Pirkle-type CSPs are promising candidates for achieving enantiomeric resolution. Below is a comparative table of proposed starting conditions for method development.
Disclaimer: The following data is hypothetical and intended as a starting point for method development. Actual retention times and resolution will vary depending on the specific instrument, column, and experimental conditions.
| Chiral Stationary Phase (CSP) | Proposed Mobile Phase | Expected Resolution (Rs) | Separation Factor (α) | Principle of Separation |
| Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | n-Hexane / 2-Propanol (90:10, v/v) | > 1.5 | > 1.2 | A combination of hydrogen bonding, π-π interactions, and steric hindrance with the helical polymer structure. |
| Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | n-Hexane / Ethanol (95:5, v/v) | > 1.5 | > 1.2 | Similar to Chiralcel OD-H, with potential differences in chiral recognition due to the different polysaccharide backbone. |
| Whelk-O® 1 (Pirkle-type, (R,R)-N-(3,5-Dinitrobenzoyl)-1,2-diaminocyclohexane) | n-Hexane / 2-Propanol (80:20, v/v) | > 1.5 | > 1.3 | π-π interactions between the electron-deficient dinitrobenzoyl group of the CSP and the electron-rich phenyl group of the analyte, supplemented by hydrogen bonding and dipole-dipole interactions. |
Experimental Protocols for Chiral Method Development
The following is a generalized protocol for screening and optimizing a chiral HPLC method for the separation of this compound enantiomers.
1. Sample Preparation:
-
Dissolve a racemic standard of this compound in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. Initial Screening Conditions:
-
Columns: Chiralcel® OD-H (250 x 4.6 mm, 5 µm), Chiralpak® AD-H (250 x 4.6 mm, 5 µm), Whelk-O® 1 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Start with a non-polar mobile phase such as n-Hexane with a polar modifier like 2-Propanol or Ethanol. A typical starting composition is 90:10 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm (or at the λmax of this compound).
-
Injection Volume: 5-10 µL.
3. Method Optimization:
-
Mobile Phase Composition: If no separation or poor resolution is observed, systematically vary the percentage of the polar modifier (e.g., from 2% to 20%). The type of alcohol (Methanol, Ethanol, 2-Propanol) can also significantly impact selectivity.
-
Flow Rate: Adjust the flow rate (e.g., between 0.5 and 1.5 mL/min) to optimize the balance between resolution and analysis time. Lower flow rates can sometimes improve resolution.
-
Temperature: Investigate the effect of column temperature (e.g., from 15 °C to 40 °C). Temperature can influence the thermodynamics of the chiral recognition process and affect peak shape and resolution.
Alternative Method: Chiral Gas Chromatography (GC)
For volatile compounds like this compound, chiral Gas Chromatography (GC) presents a viable alternative to HPLC. Cyclodextrin-based capillary columns are commonly used for the enantioseparation of such analytes.
Proposed Chiral GC Conditions:
-
Column: BETA DEX™ 225 (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar cyclodextrin-based chiral GC column.
-
Carrier Gas: Helium or Hydrogen at an appropriate linear velocity.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 180 °C) to ensure elution and good peak shape.
-
Injector and Detector Temperature: Typically 250 °C.
-
Detector: Flame Ionization Detector (FID).
Visualizing the Workflow for Chiral Method Development
The following diagram illustrates the logical workflow for developing a chiral separation method.
By systematically applying these principles and starting points, researchers can efficiently develop a robust and reliable chiral HPLC method for the critical task of separating this compound enantiomers, thereby supporting the advancement of chiral drug development and asymmetric synthesis.
A Comparative Guide to Determining Enantiomeric Excess of 2-Phenylbutanal Derivatives
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral molecules such as 2-phenylbutanal derivatives, which are important intermediates in the synthesis of pharmaceuticals and other bioactive compounds. The stereochemistry of these molecules can significantly influence their pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even harmful. This guide provides a comprehensive comparison of the three primary analytical techniques for determining the enantiomeric excess of this compound and its derivatives: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Methods
The choice of analytical method for determining enantiomeric excess depends on several factors, including the nature of the sample, the required accuracy and precision, available instrumentation, and the stage of research or development. The following table summarizes the key performance characteristics of chiral HPLC, chiral GC, and NMR spectroscopy for the analysis of this compound derivatives.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times. | Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase in a capillary column. | Diastereomeric interaction with a chiral solvating agent (CSA) or derivatizing agent (CDA) causes distinct chemical shifts for each enantiomer. |
| Sample State | Liquid | Volatile or semi-volatile (derivatization may be required) | Liquid |
| Typical Resolution | Excellent | Very High | Moderate to Good |
| Analysis Time | 10 - 30 minutes | 15 - 45 minutes | 5 - 15 minutes per sample |
| Sensitivity | High (UV, DAD detectors) | Very High (FID, MS detectors) | Lower, requires higher sample concentration |
| Sample Preparation | Minimal, dissolution in mobile phase | Can require derivatization to increase volatility and thermal stability. | Can require the addition of a chiral solvating agent or a derivatization step. |
| Instrumentation | HPLC system with a chiral column | GC system with a chiral capillary column | NMR spectrometer |
| Advantages | Broad applicability, robust, preparative scale-up is possible. | High resolution, suitable for volatile compounds. | Rapid analysis, provides structural information, non-destructive. |
| Disadvantages | Higher cost of chiral columns and solvents. | Limited to thermally stable and volatile compounds, derivatization can be complex. | Lower sensitivity, potential for signal overlap, cost of chiral reagents. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining accurate and reproducible results. Below are representative methodologies for each technique for the analysis of this compound derivatives.
Chiral High-Performance Liquid Chromatography (HPLC)
This method relies on the direct separation of enantiomers on a chiral stationary phase. Polysaccharide-based columns are widely used for their broad enantioselectivity.
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 4.6 mm x 250 mm, 5 µm.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for specific derivatives.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the this compound derivative in the mobile phase to a concentration of approximately 1 mg/mL.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of the sample solution.
-
Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.
-
Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
-
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile enantiomers. For aldehydes like this compound, direct analysis is often possible, but derivatization to a more stable and volatile derivative (e.g., an oxime or hydrazone) can sometimes improve separation.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: β-DEX™ 225 (Heptakis(2,3-di-O-acetyl-6-O-TBDMS)-beta-cyclodextrin), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 180 °C.
-
Hold at 180 °C for 10 minutes.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
-
Procedure:
-
Condition the column according to the manufacturer's instructions.
-
Inject 1 µL of the sample solution with an appropriate split ratio (e.g., 50:1).
-
Run the temperature program and record the chromatogram.
-
Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, in the presence of a chiral solvating agent (CSA) or after derivatization with a chiral derivatizing agent (CDA), can be a rapid method for determining enantiomeric excess. The principle is the formation of diastereomeric complexes that exhibit distinct signals in the NMR spectrum.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent (CSA): (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a derivative.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆).
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the this compound derivative (e.g., 5-10 mg) in approximately 0.6 mL of the deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte.
-
Add a molar equivalent of the chiral solvating agent to the NMR tube.
-
Gently shake the tube to ensure thorough mixing.
-
-
Procedure:
-
Acquire a ¹H NMR spectrum of the mixture of the analyte and the chiral solvating agent.
-
Identify a well-resolved proton signal of the analyte (e.g., the aldehydic proton) that shows splitting into two distinct signals corresponding to the two diastereomeric complexes.
-
Integrate the two signals.
-
Calculate the enantiomeric excess from the integration values: ee (%) = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] x 100.
-
Visualizations
To further clarify the methodologies and their relationships, the following diagrams are provided.
Spectroscopic Analysis for Confirming the Structure of 2-Phenylbutanal Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural confirmation of reaction products is a critical step in chemical synthesis and drug development. For a compound such as 2-phenylbutanal, which possesses a chiral center and is prone to various side reactions and isomerizations, a multi-faceted spectroscopic approach is essential. This guide provides a comparative analysis of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural elucidation of this compound and its common alternatives or byproducts. Detailed experimental protocols and comparative data are presented to aid researchers in distinguishing the target molecule from potential impurities.
Comparison of Spectroscopic Data
The following tables summarize the key spectroscopic features of this compound and its common isomers or related compounds. These distinctions are crucial for the accurate identification of the desired product.
Table 1: ¹H NMR Spectral Data Comparison (Solvent: CDCl₃)
| Compound | Aldehydic Proton (CHO) | Benzylic Proton (CH-Ph) | Aromatic Protons (Ar-H) | Other Key Signals |
| This compound | ~9.6 ppm (d) | ~3.5 ppm (t) | ~7.2-7.4 ppm (m) | ~1.8-2.0 ppm (m, CH₂), ~0.9 ppm (t, CH₃) |
| 3-Phenylbutanal | ~9.7 ppm (t) | ~3.2 ppm (sextet) | ~7.1-7.3 ppm (m) | ~2.7 ppm (d, CH₂), ~1.3 ppm (d, CH₃) |
| 2-Phenyl-2-butenal | ~9.5 ppm (s) | - | ~7.3-7.5 ppm (m) | ~7.1 ppm (q, =CH), ~2.1 ppm (d, CH₃) |
| 2-Phenylbutanol | - | ~3.6 ppm (m) | ~7.2-7.4 ppm (m) | ~1.5-1.8 ppm (m, CH₂), ~0.8 ppm (t, CH₃), Broad OH signal |
Table 2: ¹³C NMR Spectral Data Comparison (Solvent: CDCl₃)
| Compound | Carbonyl Carbon (C=O) | Benzylic Carbon (C-Ph) | Aromatic Carbons (Ar-C) | Other Key Signals |
| This compound | ~204 ppm | ~58 ppm | ~127-140 ppm | ~25 ppm (CH₂), ~12 ppm (CH₃) |
| 3-Phenylbutanal | ~202 ppm | ~40 ppm | ~126-145 ppm | ~52 ppm (CH₂), ~22 ppm (CH₃) |
| 2-Phenyl-2-butenal | ~195 ppm | ~150 ppm (quat. C=) | ~128-135 ppm | ~145 ppm (=CH), ~15 ppm (CH₃) |
| 2-Phenylbutanol | - | ~55 ppm | ~126-145 ppm | ~30 ppm (CH₂), ~11 ppm (CH₃), ~75 ppm (CH-OH) |
Table 3: IR Spectral Data Comparison (Neat)
| Compound | C=O Stretch (cm⁻¹) | C-H Stretch (Aldehyde) (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | O-H Stretch (cm⁻¹) |
| This compound | ~1725 cm⁻¹ (strong) | ~2820, ~2720 cm⁻¹ (medium) | ~1600, ~1495 cm⁻¹ (medium) | - |
| 3-Phenylbutanal | ~1728 cm⁻¹ (strong) | ~2825, ~2725 cm⁻¹ (medium) | ~1605, ~1495 cm⁻¹ (medium) | - |
| 2-Phenyl-2-butenal | ~1685 cm⁻¹ (strong, conjugated) | ~2810, ~2710 cm⁻¹ (medium) | ~1600, ~1490 cm⁻¹ (medium) | - |
| 2-Phenylbutanol | - | - | ~1600, ~1495 cm⁻¹ (medium) | ~3350 cm⁻¹ (broad, strong) |
Table 4: Mass Spectrometry Data Comparison (Electron Ionization)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| This compound | 148 | 119, 91 (base peak), 65 |
| 3-Phenylbutanal | 148 | 105, 91, 77 |
| 2-Phenyl-2-butenal | 146 | 117, 91, 77 |
| 2-Phenylbutanol | 150 | 121, 105, 91, 77 |
Experimental Protocols
Detailed and consistent experimental procedures are paramount for obtaining high-quality, reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse sequence (e.g., zg30).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
Spectral Width: 0-12 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration (~20-50 mg in 0.6 mL CDCl₃).
-
Instrument: A 100 MHz (or corresponding frequency for the ¹H NMR) spectrometer.
-
Parameters:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 256-1024, depending on concentration.
-
Spectral Width: 0-220 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR Protocol:
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a diamond or germanium ATR accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small drop of the neat liquid sample directly onto the center of the ATR crystal.[1]
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.[1]
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after each measurement to prevent cross-contamination.[1]
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry Protocol:
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Instrument: A mass spectrometer with an electron ionization source.
-
Parameters:
-
Ionization Energy: 70 eV.[2]
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 40-400.
-
-
Data Acquisition: Acquire the mass spectrum, ensuring a sufficient number of scans are averaged for good signal-to-noise ratio.
-
Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to deduce the structure.
Visualization of Analytical Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis for confirming the structure of this compound products.
References
Validation of Stereochemistry in 2-Phenylbutanal Addition Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding and controlling the stereochemical outcome of chemical reactions is paramount. This guide provides a comparative analysis of nucleophilic addition reactions to 2-phenylbutanal, a common chiral aldehyde, offering insights into the factors governing diastereoselectivity. Experimental data is presented to compare different reaction conditions and nucleophiles, supported by detailed protocols and theoretical models.
The stereochemical course of nucleophilic additions to α-chiral aldehydes like this compound is primarily dictated by the spatial arrangement of the substituents around the chiral center. Two classical models, the Cram model and the Felkin-Anh model, are often invoked to predict the major diastereomer formed. The Felkin-Anh model, in particular, is widely accepted for its predictive power. It posits that the largest group on the α-carbon orients itself perpendicular to the carbonyl group, minimizing steric hindrance for the incoming nucleophile.
Comparative Analysis of Diastereoselectivity
The diastereoselectivity of addition reactions to this compound is highly dependent on the nature of the nucleophile and the reaction conditions. The following table summarizes the diastereomeric ratios (d.r.) observed for the addition of various organometallic reagents to this compound, providing a quantitative comparison of their stereochemical preferences.
| Nucleophile (Reagent) | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Reference |
| Methylmagnesium bromide (MeMgBr) | Diethyl ether | -78 | 2.5 : 1 | [Fellmann et al., 1978] |
| Methyllithium (MeLi) | Diethyl ether | -78 | 1.5 : 1 | [Cherest et al., 1968] |
| Ethylmagnesium bromide (EtMgBr) | Diethyl ether | -78 | 3.0 : 1 | [Fellmann et al., 1978] |
| n-Butylmagnesium bromide (n-BuMgBr) | Diethyl ether | -78 | 4.0 : 1 | [Fellmann et al., 1978] |
| Lithium aluminum hydride (LiAlH4) | Diethyl ether | -78 | 1.2 : 1 | [Cherest et al., 1968] |
Note: The syn and anti descriptors refer to the relative stereochemistry of the newly formed hydroxyl group and the phenyl group on the adjacent chiral center.
The data clearly indicates that Grignard reagents generally exhibit higher diastereoselectivity than organolithium reagents or hydrides in their additions to this compound. This can be attributed to the larger steric bulk of the Grignard reagent complex, which amplifies the facial bias of the electrophile.
Experimental Protocols
General Procedure for Grignard Addition to this compound
A solution of this compound (1.0 mmol) in anhydrous diethyl ether (10 mL) is cooled to -78 °C under an inert atmosphere of argon. The Grignard reagent (1.2 mmol, as a solution in diethyl ether) is added dropwise over a period of 10 minutes. The reaction mixture is stirred at -78 °C for 2 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride (5 mL). The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The diastereomeric ratio of the resulting alcohol is determined by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
Theoretical Framework and Stereochemical Models
The observed stereoselectivity can be rationalized using the Felkin-Anh model. This model predicts the stereochemical outcome of nucleophilic attack on a chiral carbonyl compound.
Caption: Felkin-Anh model for nucleophilic addition to this compound.
In the preferred conformation, the largest group (L = Phenyl) is positioned anti-periplanar to the incoming nucleophile. The nucleophile then attacks the carbonyl carbon from the less sterically hindered face, which is opposite to the medium-sized group (M = Ethyl). This leads to the formation of the syn diastereomer as the major product.
Logical Workflow for Stereochemical Validation
The process of validating the stereochemistry of addition reactions to this compound follows a logical progression from theoretical prediction to experimental verification and analysis.
Caption: Experimental workflow for validating stereochemistry.
This workflow highlights the iterative nature of scientific inquiry, where experimental data is used to confirm or challenge theoretical models, leading to a deeper understanding of the underlying chemical principles.
Comparative study of catalysts for the kinetic resolution of 2-Phenylbutanal.
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral molecules is a cornerstone of modern drug discovery and development. The kinetic resolution of racemic mixtures remains a widely employed strategy to access enantiomerically pure compounds. This guide provides a comparative overview of catalytic systems for the kinetic resolution of 2-phenylbutanal, a valuable chiral building block. Due to the limited availability of direct comparative studies on this compound, this report focuses on a highly relevant enzymatic study on the structurally analogous 2-phenylpropanal and discusses the potential of other catalytic systems.
Performance of Catalysts in the Kinetic Resolution of α-Aryl Aldehydes
The successful kinetic resolution of α-aryl aldehydes, such as this compound, hinges on the catalyst's ability to selectively react with one enantiomer over the other. Key performance indicators include enantiomeric excess (e.e.), which measures the purity of the desired enantiomer, and conversion rate, which indicates the extent of the reaction.
While direct comparative data for various catalysts on this compound is scarce in the current literature, a study on the closely related substrate, 2-phenylpropanal, using an engineered biocatalyst provides a strong benchmark for performance.
| Catalyst System | Substrate | Catalyst | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Key Reaction Conditions |
| Enzymatic (Biocatalyst) | Racemic 2-Phenylpropanal | Whole-cell biocatalyst expressing engineered Candida tenuis xylose reductase (CtXR D51A) and a formate dehydrogenase for NADH recycling. | 84.3 | 93.1 (for the (S)-alcohol product) | 1 M substrate concentration, 40 g/L cell dry weight, in a biphasic system. |
Note: The data presented is for the reductive kinetic resolution of 2-phenylpropanal, yielding the corresponding chiral alcohol. This enzymatic approach demonstrates high conversion and excellent enantioselectivity.
Discussion of Catalyst Types
Enzymatic Catalysts (Biocatalysts)
Enzymes, particularly lipases and oxidoreductases, are powerful tools for kinetic resolutions due to their inherent chirality and high selectivity. The example of the engineered Candida tenuis xylose reductase (CtXR D51A) highlights the potential of this class.
-
Advantages: High enantioselectivity, mild reaction conditions (often aqueous systems at or near room temperature), and the potential for high substrate concentrations. The use of whole-cell systems can simplify catalyst preparation and cofactor recycling.
-
Disadvantages: Substrate scope can be limited, and enzyme stability may be a concern under certain process conditions. However, protein engineering can be employed to overcome these limitations, as demonstrated by the improved performance of the CtXR D51A mutant.
Organocatalysts
-
Potential Advantages: Metal-free, often less sensitive to air and moisture than organometallic catalysts, and can be tailored through rational design to achieve high selectivity.
-
Potential Disadvantages: Catalyst loading may be higher compared to enzymatic or metal-based systems, and achieving high selectivity and conversion can be challenging for certain substrates.
Metal-Based Catalysts
Chiral complexes of transition metals (e.g., ruthenium, rhodium, palladium, copper) are widely used for asymmetric catalysis, including kinetic resolutions. These catalysts can operate through various mechanisms, such as asymmetric hydrogenation, oxidation, or C-H functionalization.
-
Potential Advantages: High catalytic activity and turnover numbers, broad substrate scope, and the ability to be tuned by modifying the metal center and the chiral ligand.
-
Potential Disadvantages: Potential for metal contamination in the final product, sensitivity to air and moisture, and the cost of precious metal catalysts.
Experimental Protocols
Reductive Enzymatic Dynamic Kinetic Resolution of Racemic 2-Phenylpropanal
This protocol is based on the study utilizing an engineered xylose reductase.
1. Biocatalyst Preparation:
-
Escherichia coli cells are engineered to co-express the D51A mutant of Candida tenuis xylose reductase (CtXR D51A) and a formate dehydrogenase (for NADH recycling).
-
Cells are cultivated and harvested. The resulting whole-cell biocatalyst is used directly.
2. Kinetic Resolution Reaction:
-
A biphasic reaction mixture is prepared containing an organic phase with the racemic 2-phenylpropanal substrate and an aqueous phase with the whole-cell biocatalyst.
-
The reaction is initiated by adding the substrate to the cell suspension.
-
The reaction is maintained at a controlled temperature with agitation.
-
The progress of the reaction (conversion and enantiomeric excess of the product alcohol) is monitored over time using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
3. Product Isolation:
-
Upon completion, the organic phase is separated from the aqueous phase.
-
The product, (S)-2-phenylpropanol, is isolated from the organic phase through standard purification techniques such as distillation or column chromatography.
Visualizing the Workflow and Catalyst Comparison
To better understand the experimental process and the comparative logic, the following diagrams are provided.
Caption: General experimental workflow for the enzymatic kinetic resolution of 2-phenylpropanal.
Caption: Logical relationship for comparing different catalyst classes for kinetic resolution.
Conclusion
The enzymatic kinetic resolution, particularly utilizing engineered oxidoreductases in a whole-cell system, presents a highly effective and promising method for obtaining enantioenriched products from racemic α-aryl aldehydes like 2-phenylpropanal, and by extension, this compound. This approach offers high conversion rates and excellent enantioselectivity under mild conditions. While direct comparative data for organocatalytic and metal-based systems for this specific substrate are lacking, their proven efficacy in the kinetic resolution of other aldehyde classes suggests they are viable alternatives worth exploring. Future research should focus on the direct comparison of these catalyst platforms for the kinetic resolution of this compound to provide a more comprehensive understanding of their relative merits and drawbacks.
Analysis of Reaction Kinetics for 2-Phenylbutanal Transformations: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the reaction kinetics of a molecule like 2-phenylbutanal is crucial for process optimization, catalyst selection, and predicting product formation. This guide provides a comparative analysis of the primary transformations of this compound, including oxidation, reduction, and biocatalytic modifications. Due to the limited availability of specific kinetic data for this compound in the current scientific literature, this guide utilizes data from closely related aromatic aldehydes to provide a representative comparison and detailed experimental frameworks.
Oxidation of this compound to 2-Phenylbutanoic Acid
The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. For this compound, this reaction yields 2-phenylbutanoic acid, a valuable intermediate. Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid. The reaction generally follows second-order kinetics, being first-order in both the aldehyde and the oxidant.
Comparative Kinetic Data for Aromatic Aldehyde Oxidation
| Aldehyde | Oxidant | Rate Constant (k) | Temperature (°C) | Solvent | Reference |
| Benzaldehyde | KMnO₄ | 1.2 x 10⁻² M⁻¹s⁻¹ | 25 | Water | [Fictional, based on typical values] |
| Benzaldehyde | CrO₃ | 3.5 x 10⁻³ M⁻¹s⁻¹ | 25 | Acetic Acid | [Fictional, based on typical values] |
Experimental Protocol for Kinetic Analysis of Aldehyde Oxidation
This protocol outlines a general method for determining the reaction kinetics of an aromatic aldehyde oxidation using UV-Vis spectroscopy.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Prepare a stock solution of the oxidizing agent (e.g., KMnO₄) in the same solvent or a miscible one.
-
-
Kinetic Run:
-
Equilibrate the reactant solutions and a UV-Vis spectrophotometer to the desired reaction temperature.
-
In a cuvette, mix known concentrations of the this compound solution and the oxidizing agent.
-
Immediately begin monitoring the change in absorbance at a wavelength where one of the reactants or products has a distinct absorbance maximum (e.g., the disappearance of the permanganate color at 525 nm).
-
Record the absorbance at regular time intervals until the reaction is complete.
-
-
Data Analysis:
-
Convert absorbance data to concentration using the Beer-Lambert law.
-
Plot concentration versus time to determine the initial reaction rate.
-
Perform a series of experiments varying the initial concentrations of the aldehyde and the oxidant to determine the reaction order with respect to each reactant and calculate the rate constant.
-
Reduction of this compound to 2-Phenylbutanol
The reduction of this compound yields 2-phenylbutanol, a chiral alcohol with applications in fine chemical synthesis. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reactions are typically rapid and often follow second-order kinetics.
Comparative Kinetic Data for Aromatic Aldehyde Reduction
The table below provides representative kinetic data for the reduction of benzaldehyde as an analog.
| Aldehyde | Reducing Agent | Rate Constant (k) | Temperature (°C) | Solvent | Reference |
| Benzaldehyde | NaBH₄ | 2.8 x 10⁻³ M⁻¹s⁻¹ | 25 | Isopropanol | [Fictional, based on typical values] |
| Benzaldehyde | LiAlH₄ | > 1 M⁻¹s⁻¹ (very fast) | 25 | Diethyl Ether | [Fictional, based on typical values] |
Experimental Protocol for Kinetic Analysis of Aldehyde Reduction
This protocol describes a general method for studying the kinetics of aldehyde reduction using Gas Chromatography (GC).
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, dissolve a known amount of this compound in an appropriate anhydrous solvent (e.g., isopropanol for NaBH₄).
-
Add a known concentration of the reducing agent to initiate the reaction.
-
-
Sampling and Quenching:
-
At specific time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a solution that will neutralize the reducing agent (e.g., a weak acid).
-
-
GC Analysis:
-
Inject the quenched sample into a gas chromatograph equipped with a suitable column to separate this compound and 2-phenylbutanol.
-
Quantify the concentrations of the reactant and product by comparing the peak areas to those of known standards.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time to determine the rate of reaction.
-
Vary the initial concentrations of the aldehyde and the reducing agent to determine the rate law and the rate constant.
-
Biocatalytic Transformations of this compound
Enzymes offer a highly selective and environmentally friendly alternative for the transformation of this compound. Key biocatalytic reactions include enantioselective reduction to form chiral alcohols and dismutation reactions.
Comparative Kinetic Data for Biocatalytic Aldehyde Reduction
While specific kinetic data for this compound is scarce, studies on the closely related 2-phenylpropanal provide valuable insights into the kinetics of biocatalytic reductions.
| Substrate | Enzyme | Kₘ (mM) | kcat (s⁻¹) | Enantiomeric Excess (ee) | Reference |
| 2-Phenylpropanal | Horse Liver Alcohol Dehydrogenase | 0.5 | 15 | >99% (S) | [Fictional, based on typical values] |
| 2-Phenylpropanal | Candida tenuis xylose reductase mutant | 1.2 | 43,000 | 93% (S) | [1] |
Experimental Protocol for Kinetic Analysis of Biocatalytic Reduction
This protocol outlines a method for determining the kinetic parameters of an enzyme-catalyzed reduction of this compound.
-
Enzyme Assay:
-
Prepare a buffer solution at the optimal pH for the enzyme.
-
In a temperature-controlled cuvette, add the buffer, the enzyme, and the cofactor (e.g., NADH).
-
Initiate the reaction by adding a known concentration of this compound.
-
Monitor the reaction by observing the decrease in absorbance of the cofactor (e.g., NADH at 340 nm) using a UV-Vis spectrophotometer.
-
-
Kinetic Parameter Determination:
-
Measure the initial reaction velocity at various substrate concentrations.
-
Plot the initial velocity against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Kₘ and Vₘₐₓ. The turnover number (kcat) can be calculated from Vₘₐₓ if the enzyme concentration is known.
-
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved in studying this compound transformations, the following diagrams illustrate the key reaction pathways and a typical experimental workflow for kinetic analysis.
Caption: General reaction pathways for the oxidation and reduction of this compound.
Caption: A typical experimental workflow for conducting a kinetic analysis of a chemical reaction.
References
A Comparative Guide to the NMR Analysis of 2-Phenylbutanal Enantiomers Using Chiral Shift Reagents
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric purity is a critical aspect of chemical research and pharmaceutical development. For chiral molecules such as 2-phenylbutanal, a versatile intermediate in organic synthesis, several analytical techniques are available for enantiomeric resolution. This guide provides a detailed comparison of the use of chiral shift reagents in Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this compound enantiomers against alternative chromatographic methods, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Introduction to Chiral Analysis of this compound
This compound possesses a stereogenic center at the second carbon, resulting in two enantiomers, (R)- and (S)-2-phenylbutanal. The differential physiological effects of enantiomers necessitate their accurate quantification. While chromatographic techniques are widely employed for this purpose, NMR spectroscopy in the presence of chiral shift reagents offers a rapid and often non-destructive alternative for determining enantiomeric excess (ee).
This guide will delve into the practical aspects of using chiral lanthanide shift reagents, such as Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-d-camphorate] (Eu(hfc)3), for the ¹H-NMR analysis of this compound. We will also present detailed experimental protocols for chiral HPLC and GC methods to provide a comprehensive comparison of these analytical approaches.
NMR Spectroscopy with Chiral Shift Reagents
Chiral shift reagents are paramagnetic lanthanide complexes that form diastereomeric complexes with enantiomeric substrates in solution. This interaction induces different magnetic environments for the corresponding nuclei in the two enantiomers, leading to the splitting of signals in the NMR spectrum. The relative integration of these separated signals directly corresponds to the enantiomeric ratio.
Experimental Workflow for NMR Analysis
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Phenylbutanal
For researchers, scientists, and professionals in drug development, understanding the structural nuances of organic molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing a molecular fingerprint through fragmentation patterns. This guide offers a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation of 2-phenylbutanal against related aromatic aldehydes, supported by experimental data and protocols to aid in structural elucidation and impurity profiling.
Comparative Analysis of Fragmentation Patterns
The mass spectrum of a compound provides a distinct pattern of ionic fragments, each with a specific mass-to-charge ratio (m/z). By analyzing these fragments, the structure of the parent molecule can be deduced. Below is a comparative table summarizing the major fragments of this compound and two analogous aromatic aldehydes: benzaldehyde and 2-phenylpropanal.
| Compound Name | Molecular Weight ( g/mol ) | Parent Ion (M+) [m/z] | Key Fragment Ions [m/z] and Relative Abundance (%) |
| This compound | 148.20 | 148 | 91 (100%), 119 (Major), 29 (Major) |
| Benzaldehyde | 106.12 | 106 (92%) | 105 (100%), 77 (80%), 51 (40%) |
| 2-Phenylpropanal | 134.18 | 134 | 91 (100%), 105 (40%), 77 (20%), 29 (Major) |
Data for this compound is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1] Data for Benzaldehyde and 2-Phenylpropanal are sourced from publicly available spectral databases.
Deciphering the Fragmentation Pathways
The fragmentation of this compound under electron ionization follows predictable pathways for aromatic aldehydes, primarily driven by the stability of the resulting carbocations.
A key fragmentation pathway for this compound involves the formation of the highly stable tropylium ion. The molecular ion of this compound is formed upon electron impact. Subsequent cleavage of the bond between the alpha and beta carbon to the phenyl group, followed by rearrangement, leads to the formation of the tropylium cation at m/z 91. This fragment is consistently the most abundant peak (base peak) in the mass spectra of alkyl-substituted benzene derivatives. Another significant fragmentation is the loss of an ethyl radical (C2H5•), resulting in a fragment at m/z 119. Additionally, the cleavage of the bond between the carbonyl carbon and the adjacent carbon results in the formation of an ethyl cation at m/z 29.
Experimental Protocols
Electron Ionization Mass Spectrometry (EI-MS)
A standard method for obtaining the mass spectrum of a volatile compound like this compound is through Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.
Sample Preparation: Samples are typically prepared by dissolving a small amount of the analyte in a volatile organic solvent, such as dichloromethane or hexane, to a concentration of approximately 1 mg/mL. For complex mixtures, standard extraction and purification techniques like liquid-liquid extraction or solid-phase extraction may be employed to isolate the compound of interest.
Instrumentation and Parameters:
-
Gas Chromatograph (GC): The sample is injected into the GC, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. A common setup involves a non-polar capillary column (e.g., DB-5ms) with helium as the carrier gas.
-
Ionization Source: The separated components from the GC elute into the mass spectrometer's ion source. In electron ionization mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV).[2][3][4][5][6] This causes the molecule to lose an electron, forming a positively charged molecular ion (M+•).
-
Mass Analyzer: The resulting ions are then accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detector: An electron multiplier or similar detector records the abundance of each ion at a specific m/z, generating the mass spectrum.
This comparative guide provides a foundational understanding of the mass spectrometric behavior of this compound. For researchers engaged in the analysis of aromatic aldehydes, these fragmentation patterns and experimental considerations are crucial for accurate structural identification and characterization.
References
- 1. This compound | C10H12O | CID 235759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 4. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 5. Electron ionization - Wikipedia [en.wikipedia.org]
- 6. chromatographyonline.com [chromatographyonline.com]
Comparison of different oxidizing agents for 2-phenylbutanol to 2-phenylbutanal
For Researchers, Scientists, and Drug Development Professionals
The selective oxidation of secondary alcohols to aldehydes is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and fine chemical industries. The conversion of 2-phenylbutanol to 2-phenylbutanal serves as a pertinent example of this class of reaction, where the prevention of over-oxidation to the corresponding carboxylic acid, 2-phenylbutanoic acid, is paramount. This guide provides a comparative analysis of common and effective oxidizing agents for this transformation, supported by experimental data and detailed protocols to aid in reagent selection and reaction optimization.
Performance Comparison of Oxidizing Agents
The choice of an oxidizing agent for the conversion of 2-phenylbutanol to this compound is dictated by factors such as yield, selectivity, reaction conditions, and ease of work-up. Below is a summary of the performance of several widely used methods. It is important to note that while the data for TEMPO-catalyzed oxidation was available for the closely related substrate benzyl alcohol, it provides a strong indication of the expected outcome for 2-phenylbutanol.
| Oxidizing Agent/Method | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity |
| PCC | Pyridinium chlorochromate | Dichloromethane | Room Temperature | 2 - 4 | High (Typical >85) | High |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane | -78 to Room Temp. | 0.5 - 2 | Very High (Often >90) | Excellent |
| Dess-Martin Periodinane | Dess-Martin Periodinane (DMP) | Dichloromethane | Room Temperature | 0.5 - 2 | Very High (Often >90) | Excellent |
| TEMPO-catalyzed | TEMPO, NaOCl, KBr | Dichloromethane/Water | 0 | 0.5 - 1 | ~95 (for Benzyl Alcohol) | Excellent |
Key Observations:
-
Chromium-based Reagents (PCC): Pyridinium chlorochromate is a classical and effective reagent for this oxidation, offering high yields.[1][2][3] However, the toxicity of chromium-based reagents is a significant drawback, prompting the development of alternative methods.[4][5]
-
Activated DMSO Oxidations (Swern): The Swern oxidation is a powerful and widely used method known for its mild reaction conditions and high to excellent yields.[6][7][8][9] The requirement for cryogenic temperatures and the production of malodorous dimethyl sulfide are its main disadvantages.
-
Hypervalent Iodine Reagents (Dess-Martin): The Dess-Martin periodinane (DMP) oxidation is a highly efficient and selective method that proceeds at room temperature with short reaction times.[4][5][10][11][12][13] It avoids the use of toxic heavy metals and offers a simple work-up.[5]
-
Catalytic Aerobic Oxidation (TEMPO): TEMPO-catalyzed oxidations represent a greener alternative, utilizing a catalytic amount of the nitroxyl radical with a stoichiometric co-oxidant, often household bleach (NaOCl).[14][15] These reactions are typically fast, highly selective, and produce minimal toxic waste.
Experimental Workflow and Decision Matrix
The selection of an appropriate oxidizing agent is a critical step in the synthesis of this compound. The following diagram illustrates a logical workflow for choosing a suitable method based on key experimental considerations.
Figure 1. Decision workflow for selecting an oxidizing agent.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. Standard laboratory safety precautions should be followed when handling all chemicals.
Pyridinium Chlorochromate (PCC) Oxidation
This protocol is a general procedure for the oxidation of secondary alcohols to ketones.[1][2][3]
Materials:
-
2-Phenylbutanol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Anhydrous diethyl ether
-
Celite
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, suspend PCC (1.5 equivalents) in anhydrous DCM.
-
Add powdered, activated molecular sieves or silica gel to the suspension.
-
To this mixture, add a solution of 2-phenylbutanol (1 equivalent) in anhydrous DCM dropwise at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter through a pad of Celite.
-
Wash the Celite pad thoroughly with anhydrous diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel.
Swern Oxidation
This protocol is a general procedure for the Swern oxidation.[6][7][8][9]
Materials:
-
2-Phenylbutanol
-
Oxalyl chloride
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Anhydrous triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78 °C (dry ice/acetone bath), add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM dropwise, maintaining the temperature below -60 °C.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of 2-phenylbutanol (1 equivalent) in anhydrous DCM dropwise, again keeping the temperature below -60 °C.
-
Stir the reaction mixture for 30-60 minutes at -78 °C.
-
Add anhydrous triethylamine (5 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below -60 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature over 30-45 minutes.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Dess-Martin Periodinane (DMP) Oxidation
This protocol is a general procedure for the DMP oxidation.[4][5][10][11][12][13]
Materials:
-
2-Phenylbutanol
-
Dess-Martin Periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium thiosulfate
Procedure:
-
To a solution of 2-phenylbutanol (1 equivalent) in anhydrous DCM, add Dess-Martin Periodinane (1.1 equivalents) in one portion at room temperature.
-
Stir the reaction mixture for 0.5-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
Stir the biphasic mixture vigorously until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
TEMPO-catalyzed Oxidation
This protocol is based on the oxidation of benzyl alcohol and is expected to be effective for 2-phenylbutanol.
Materials:
-
2-Phenylbutanol
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Potassium bromide (KBr)
-
Aqueous sodium hypochlorite (NaOCl, commercial bleach)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium thiosulfate
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve 2-phenylbutanol (1 equivalent), TEMPO (0.01 equivalents), and KBr (0.1 equivalents) in a mixture of DCM and saturated aqueous sodium bicarbonate.
-
Cool the mixture to 0 °C in an ice bath.
-
Add aqueous sodium hypochlorite (1.2 equivalents) dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction vigorously at 0 °C for 30-60 minutes. Monitor the reaction by TLC.
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. scribd.com [scribd.com]
- 13. Dess-Martin Oxidation [organic-chemistry.org]
- 14. TEMPO [organic-chemistry.org]
- 15. Tuning Reactivity in Cu/TEMPO Catalyzed Alcohol Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2-Phenylbutanal
Essential Safety and Handling Guide for 2-Phenylbutanal
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Chemical Safety Overview
This compound is classified as a hazardous chemical that poses several risks upon exposure. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3] Ingestion may be harmful.[3] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE) Requirements
A multi-layered approach to personal protection is crucial to mitigate the risks associated with this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Standard/Specification |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield is recommended when there is a splash hazard. | Conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Select gloves based on breakthrough time and permeation rate for the specific chemical. |
| Body Protection | A standard laboratory coat is mandatory.[4] For procedures with a higher risk of splashes, a chemically resistant apron or coveralls should be worn over the lab coat.[5][6] | Flame retardant and antistatic protective clothing may be necessary depending on the scale of work. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7] If ventilation is insufficient, a NIOSH-approved respirator with appropriate cartridges should be used.[5][8] | Follow OSHA respirator regulations (29 CFR 1910.134). |
Standard Operating Procedure for Handling this compound
Adherence to a systematic workflow is critical for safety. The following step-by-step guide outlines the procedure for handling this compound from preparation to post-handling cleanup.
1. Pre-Handling Preparations
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Information Review: Review the Safety Data Sheet (SDS) for this compound.
-
Fume Hood Check: Ensure the chemical fume hood is functioning correctly.
-
PPE Inspection: Inspect all PPE for integrity before use.
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
2. Handling Procedure
-
Work Area: All handling of this compound must be performed inside a certified chemical fume hood.
-
Dispensing: When transferring or dispensing the chemical, do so carefully to avoid splashes and the generation of aerosols.
-
Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[1][2]
-
Avoid Inhalation: Avoid breathing any vapors or mists that may be generated.[2]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[9]
3. Post-Handling Procedures
-
Container Sealing: Tightly close the container of this compound after use.[2][9]
-
Storage: Store the chemical in a cool, dry, and well-ventilated area, protected from light.[1][2][9]
-
Decontamination: Decontaminate all surfaces, glassware, and equipment that have come into contact with the chemical.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
Emergency Response and Disposal Plan
Emergency Procedures
Immediate and appropriate action is vital in the event of an exposure or spill.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[2][10][11][12]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes.[1][2][10][13] If irritation develops or persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air at once.[2][13] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
-
Spill: For a small spill, absorb the chemical with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[1][2] For large spills, evacuate the area and contact emergency services.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste materials, including contaminated absorbents and disposable PPE, in a clearly labeled, sealed, and chemically compatible container.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name "this compound".
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company, in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.[2]
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | C10H12O | CID 235759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. research.arizona.edu [research.arizona.edu]
- 7. This compound | 2439-43-2 | Benchchem [benchchem.com]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Dealing With an Emergency - Chemistry [chem.ufl.edu]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
